Product packaging for Furo[3,2-b]pyridine-6-carboxylic acid(Cat. No.:CAS No. 122535-04-0)

Furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B178428
CAS No.: 122535-04-0
M. Wt: 163.13 g/mol
InChI Key: LIYSYIKDUZFTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[3,2-b]pyridine-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B178428 Furo[3,2-b]pyridine-6-carboxylic acid CAS No. 122535-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSYIKDUZFTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559529
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122535-04-0
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-b]pyridine-6-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of the furo[3,2-b]pyridine core have been identified as potent inhibitors of key cellular signaling pathways, including the Hedgehog (Hh) and Cdc-like kinase (CLK) pathways, suggesting their potential as therapeutic agents in oncology and other diseases. This document provides a technical overview of the known chemical properties, general synthetic approaches, and the biological context of this compound and its derivatives.

Chemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 122535-04-0[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Solid (predicted)-
pKa (Predicted) 2.03 ± 0.30[1]
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions[1]

Table 2: Spectroscopic Data (Predicted Ranges)

Due to the lack of specific experimental spectra for this compound, the following table outlines the expected regions for key spectroscopic signals based on the functional groups present in the molecule.

SpectroscopyExpected Chemical Shifts / Frequencies
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Carboxylic acid proton (δ 10-13 ppm, broad)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carboxylic acid carbonyl (δ 165-185 ppm)
IR Spectroscopy O-H stretch (carboxylic acid, broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), Aromatic C-H and C=C stretches
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 163, Fragmentation patterns corresponding to loss of -OH, -COOH

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of the furo[3,2-b]pyridine scaffold can be achieved through various strategies. A common approach involves the construction of the furan ring onto a pre-existing pyridine core.

Representative Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on common synthetic methods for similar furo[3,2-b]pyridine derivatives and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Materials:

  • Appropriately substituted pyridine precursor (e.g., a 2-halopyridine with a vicinal formyl or acetyl group)

  • A reagent for furan ring formation (e.g., a glycolate derivative)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

  • Step 1: Furan Ring Formation. To a solution of the substituted pyridine precursor in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0°C. Stir the mixture for 30 minutes.

  • Add the furan-forming reagent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Step 2: Workup. After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the Furo[3,2-b]pyridine intermediate.

  • Step 4: Carboxylic Acid Formation. If the precursor used contained an ester group at the 6-position, perform hydrolysis using standard conditions (e.g., aqueous lithium hydroxide or sodium hydroxide) to yield the final this compound.

  • Purify the final product by recrystallization or chromatography.

Reactivity

The reactivity of this compound is dictated by its constituent functional groups: the aromatic furo[3,2-b]pyridine core and the carboxylic acid moiety.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Core: The furo[3,2-b]pyridine ring system is amenable to electrophilic aromatic substitution reactions, with the position of substitution directed by the electron-donating and -withdrawing nature of the fused rings and the carboxylic acid group. The pyridine nitrogen can also be quaternized.

Biological Activity and Signaling Pathways

Derivatives of the furo[3,2-b]pyridine scaffold have shown significant biological activity, primarily as inhibitors of protein kinases. Two key pathways implicated are the Hedgehog (Hh) signaling pathway and the Cdc-like kinase (CLK) pathway.

Inhibition of Hedgehog Signaling

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to the formation and progression of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON (Hh Present) Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition PTCH1->SMO Inhibition Relieved SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Activator) GLI->GLI_A GLI_R GLI (Repressor) GLI->GLI_R Target_Genes Target Gene Expression GLI_A->Target_Genes Activation GLI_R->Target_Genes Repression Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->GLI_A Inhibition

Caption: Hedgehog signaling pathway and the inhibitory point of Furo[3,2-b]pyridine derivatives.

Inhibition of Cdc-like Kinases (CLKs)

Cdc-like kinases are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLKs is associated with various diseases, including cancer. Furo[3,2-b]pyridine derivatives have been developed as potent and selective inhibitors of CLKs.

CLK_Pathway CLK Cdc-like Kinase (CLK) SR_Proteins SR Proteins (unphosphorylated) CLK->SR_Proteins Phosphorylation ATP ATP ATP->CLK pSR_Proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->CLK Inhibition

Caption: Simplified workflow of CLK-mediated pre-mRNA splicing and its inhibition.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this particular molecule remains scarce in the public domain, the broader family of furo[3,2-b]pyridine derivatives has demonstrated promising activity as inhibitors of critical cancer-related signaling pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists entering this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This core structure, known as a furopyridine, is of significant interest in medicinal chemistry due to its role as a "privileged scaffold" in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological relevance of this compound, with a focus on its involvement in key signaling pathways. While specific experimental data for this exact molecule is not widely available in public literature, this guide compiles essential information on its structural identification and provides representative experimental protocols and data from closely related analogs.

Molecular Structure and Identification

This compound is characterized by a planar, bicyclic aromatic system with a carboxylic acid group attached to the pyridine ring at position 6. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its chemical reactivity and biological activity.

Table 1: Key Identifiers for this compound [1]

Identifier Value
CAS Number 122535-04-0
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Canonical SMILES C1=COC2=C1N=CC(=C2)C(=O)O
InChI InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)

| InChIKey | LIYSYIKDUZFTJS-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

Property Value
pKa 2.03 ± 0.30 (Predicted)[1]
Physical Form Solid[1]

| Storage | Sealed in dry, Store in freezer, under -20°C[1] |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of Furo[3,2-c]pyridine Derivatives

The following protocol for the synthesis of 2-benzyloxymethylfuro[3,2-c]pyridine provides a relevant example of the synthetic methodology employed for this class of compounds.

Experimental Workflow: Synthesis of a Furo[3,2-c]pyridine Derivative

G start Start Materials: 4-Hydroxy-3-iodopyridine Protected Propargylic Ether reaction Sonogashira Coupling & 5-endo-dig Cyclization start->reaction workup Work-up and Purification reaction->workup conditions Reaction Conditions: Pd Catalyst, CuI Diisopropylamine, DMF 70°C conditions->reaction product Furo[3,2-c]pyridine Derivative workup->product

Caption: General workflow for the synthesis of furo[3,2-c]pyridine derivatives.

Detailed Methodology: To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and diisopropylamine (2.0 eq). The respective protected propargylic ether (1.2 eq) is then added, and the reaction mixture is heated to 70°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine derivative.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. Although specific data for the title compound is scarce, the expected spectral features can be inferred from the analysis of related structures and general principles of spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core. The proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the furan and pyridine rings will resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dependent on their positions. For example, in a series of benzofuro[3,2-b]pyridine derivatives, the aromatic protons were observed in the range of δ 6.5-8.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm) and the sp²-hybridized carbons of the aromatic rings (δ 100-160 ppm). For instance, in a related benzofuro[3,2-b]pyridine derivative, the carbon signals were observed in the range of δ 111-166 ppm.

Table 3: Representative ¹H NMR Data for a Benzofuro[3,2-b]pyridine Derivative [2]

Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
Aromatic-H 8.43–8.37 m -
Aromatic-H 8.13 s -
Aromatic-H 7.61 d 8.4
Aromatic-H 7.38–7.26 m -
Aromatic-H 6.67 d 8.4
CH 5.22 s -
OCH₃ 3.71 s -
CH₃ 2.47 s -

(Data for Methyl 4-(p-tolyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate)

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the aromatic rings.

  • O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3]

  • C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[3]

  • C-O Stretch and O-H Bend: Bands in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (O-H bend) are also expected.[3]

  • Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic C-H stretching and ring stretching vibrations will also be present.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The ESI-HRMS spectrum of a related benzofuro[3,2-b]pyridine derivative showed the [M+H]⁺ ion, confirming its molecular weight.

Biological Relevance and Signaling Pathways

The furo[3,2-b]pyridine scaffold is a key structural motif in the development of inhibitors for several important protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Inhibition of CDC-like Kinases (CLKs)

Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CDC-like kinases (CLKs). CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.

CLK Signaling Pathway and Inhibition

G CLK CDC-like Kinase (CLK) SR_proteins SR Proteins (inactive) CLK->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome mRNA_splicing pre-mRNA Splicing Spliceosome->mRNA_splicing Furopyridine Furo[3,2-b]pyridine Inhibitor Furopyridine->CLK Inhibition

Caption: Furo[3,2-b]pyridine derivatives inhibit CLKs, preventing the phosphorylation of SR proteins and disrupting mRNA splicing.

The crystal structure of a furo[3,2-b]pyridine derivative in complex with CLK1 (PDB ID: 6i5i) has been solved, providing valuable insights into the binding mode and the structural basis for its inhibitory activity. This structural information is crucial for the rational design of more potent and selective CLK inhibitors.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of several types of cancer. Certain furo[3,2-b]pyridine derivatives have been shown to be effective modulators of the Hedgehog pathway.

Hedgehog Signaling Pathway and Modulation

G Hh Hedgehog Ligand Ptch1 Patched-1 (Ptch1) Hh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli releases Gli from Gli Gli (active) Nucleus Nucleus Gli->Nucleus Target_Genes Target Gene Expression Furopyridine Furo[3,2-b]pyridine Modulator Furopyridine->Smo Modulation

Caption: The Hedgehog signaling pathway, a potential target for furo[3,2-b]pyridine modulators.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. Its core heterocyclic structure serves as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its molecular structure, methods for its synthesis and characterization based on closely related analogs, and its biological importance in key cellular signaling pathways. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Furo[3,2-b]pyridine-6-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 122535-04-0

This technical guide provides a comprehensive overview of Furo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is characterized by a fused furan and pyridine ring system, with a carboxylic acid functional group at the 6-position. This structure imparts a unique combination of aromaticity, polarity, and reactivity, making it a valuable scaffold for chemical modification.

PropertyValueSource
Molecular Formula C₈H₅NO₃--INVALID-LINK--
Molecular Weight 163.13 g/mol --INVALID-LINK--
Predicted pKa 2.03 ± 0.30--INVALID-LINK--
Canonical SMILES C1=COC2=C1N=CC(=C2)C(=O)O--INVALID-LINK--
InChI Key LIYSYIKDUZFTJS-UHFFFAOYSA-N--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Sealed in dry, Store in freezer, under -20°C--INVALID-LINK--

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material: Substituted Pyridine C Sonogashira Coupling (Pd/Cu catalysis) A->C B Starting Material: Terminal Alkyne B->C D Alkynyl Pyridine Intermediate C->D Formation of C-C bond E Intramolecular Cyclization D->E Annulation F Furo[3,2-b]pyridine Scaffold E->F G Functional Group Manipulation (e.g., Oxidation of a precursor) F->G H Final Product: This compound G->H

Proposed general synthesis workflow.

Experimental Protocol: General Sonogashira Coupling for Furopyridine Synthesis

This protocol is a generalized procedure based on the synthesis of similar furopyridine structures and would require optimization for the specific synthesis of this compound.

Materials:

  • Appropriately substituted 3-halopyridine (e.g., a 3-bromo-2-alkoxypyridine derivative where the alkoxy group can be later converted to the furan ring, and a precursor to the carboxylic acid is at the 6-position).

  • A suitable terminal alkyne.

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).

  • Copper(I) iodide (CuI).

  • An amine base (e.g., triethylamine or diisopropylamine).

  • Anhydrous solvent (e.g., THF or DMF).

Procedure:

  • To a degassed solution of the 3-halopyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for a few minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purify the resulting alkynyl pyridine intermediate by column chromatography.

  • The subsequent intramolecular cyclization to form the furan ring can often be induced by treatment with a base or by heating.

  • The final step would involve the conversion of the precursor group at the 6-position to a carboxylic acid, for instance, through oxidation of an alkyl or hydroxymethyl group.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been identified. However, based on the known spectral properties of carboxylic acids and related heterocyclic systems, the following characteristics can be predicted:

SpectroscopyPredicted Characteristics
¹H NMR Aromatic protons on the furo[3,2-b]pyridine core are expected in the δ 7.0-9.0 ppm region. The carboxylic acid proton would likely appear as a broad singlet downfield, typically >10 ppm.
¹³C NMR Aromatic carbons would appear in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the δ 165-185 ppm region.
FT-IR A broad O-H stretching band for the carboxylic acid is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group should be present around 1700-1730 cm⁻¹. Characteristic C=C and C-N stretching vibrations from the aromatic rings would also be observed.
Mass Spec. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (163.13). Common fragmentation patterns would include the loss of -OH (M-17) and -COOH (M-45).

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This suggests that compounds containing this core structure are likely to exhibit biological activity. Research on related furo[3,2-b]pyridine derivatives has identified them as potent and selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.

CDC-like Kinase (CLK) Inhibition

CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. Dysregulation of splicing is implicated in various diseases, including cancer and neurodegenerative disorders. The furo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of selective CLK inhibitors.

CLK_Inhibition A Furo[3,2-b]pyridine Derivative B CLK (e.g., CLK1, CLK2, CLK4) A->B Inhibition C Phosphorylation of SR Proteins B->C Catalyzes F Dysregulated Splicing (e.g., in Cancer) B->F Dysregulation leads to D Regulation of pre-mRNA Splicing C->D E Normal Cellular Function D->E

Potential mechanism of action via CLK inhibition.

Experimental Protocol: In Vitro CLK1 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against CLK1.

Materials:

  • Recombinant human CLK1 enzyme.

  • CLK1 substrate (e.g., a synthetic peptide with a consensus phosphorylation site).

  • ATP.

  • Kinase assay buffer.

  • This compound (test compound).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Microplate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the test compound dilutions, CLK1 enzyme, and the substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to the development and progression of several types of cancer. The furo[3,2-b]pyridine scaffold has also been shown to be a source of modulators of this pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates (via dissociation from SUFU) SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Translocates to nucleus Target_Genes Hedgehog Target Genes GLI_active->Target_Genes Activates transcription Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds and inactivates Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->SMO Potential Target (Modulation) Inhibitor->GLI Potential Target (Modulation)

Overview of the Hedgehog signaling pathway and potential points of modulation.

Experimental Protocol: Hedgehog Pathway Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.

Materials:

  • A suitable cell line responsive to Hedgehog signaling (e.g., NIH/3T3 cells).

  • A reporter plasmid containing a luciferase gene driven by a GLI-responsive promoter.

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Hedgehog pathway agonist (e.g., SAG or a Shh-conditioned medium).

  • This compound (test compound).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the control plasmid.

  • After an appropriate incubation period, treat the cells with the Hedgehog pathway agonist in the presence of varying concentrations of the test compound.

  • Incubate for a further 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Determine the effect of the compound on Hedgehog pathway activation and calculate the IC₅₀ or EC₅₀ value.

Conclusion

This compound represents a promising chemical entity for further investigation in the field of drug discovery. Its core scaffold has been associated with the inhibition of key cellular signaling pathways, such as those regulated by CLK kinases and the Hedgehog pathway, which are implicated in cancer and other diseases. While specific experimental data for this particular derivative is limited, this technical guide provides a foundation for its synthesis, characterization, and biological evaluation. The detailed experimental protocols for relevant assays offer a starting point for researchers to explore the therapeutic potential of this and related compounds.

The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of Kinase Inhibition, Hedgehog Pathway Modulation, and Cytotoxic Activity

The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature, conferring a wide range of biological activities upon its derivatives. This technical guide provides a comprehensive overview of the known biological activities associated with the furo[3,2-b]pyridine scaffold, with a particular focus on its roles in kinase inhibition, modulation of the Hedgehog signaling pathway, and cytotoxic effects against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Kinase Inhibition: Targeting Key Regulators of Cellular Processes

Derivatives of the furo[3,2-b]pyridine scaffold have emerged as potent and selective inhibitors of several protein kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Cdc2-like Kinase (CLK) Inhibition

A significant body of research has focused on the development of furo[3,2-b]pyridine derivatives as inhibitors of Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.[1][2][3] These serine/threonine kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. The potent and selective inhibition of CLKs by furo[3,2-b]pyridine-based compounds highlights their potential as chemical probes to study the biological functions of these kinases and as starting points for the development of novel therapeutics.[1]

One notable example is the chemical probe MU1210 , a 3,5-disubstituted furo[3,2-b]pyridine derivative.[1][2] It exhibits potent inhibitory activity against CLK1, CLK2, and CLK4 with IC50 values in the low nanomolar range.[1]

Homeodomain-Interacting Protein Kinase (HIPK) Inhibition

Beyond CLKs, certain furo[3,2-b]pyridine derivatives have demonstrated high selectivity as inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[2] HIPKs are involved in various signaling pathways that control cell differentiation, proliferation, and apoptosis. The discovery of selective HIPK inhibitors based on the furo[3,2-b]pyridine scaffold opens new avenues for investigating the therapeutic potential of targeting these kinases.

Table 1: Quantitative Data for Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cell LineCell-based Assay IC50 (µM)Reference
MU1210CLK18--[1]
CLK220--[1]
CLK412--[1]
--MCF-74.6 (Cell Viability)[1]

Note: Data for the parent Furo[3,2-b]pyridine-6-carboxylic acid is not currently available in the public domain. The data presented is for a representative derivative.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3][4] Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog pathway, demonstrating that this scaffold can be tailored to target different biological pathways.[3][4]

dot

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits (upon activation) GLI GLI Proteins SUFU->GLI Inhibition Nucleus Nucleus GLI->Nucleus Translocates Target_Genes Hedgehog Target Genes Nucleus->Target_Genes Activates Transcription Furopyridine Furo[3,2-b]pyridine Derivative Furopyridine->SMO Modulates

Caption: Hedgehog signaling pathway and potential modulation by Furo[3,2-b]pyridine derivatives.

Cytotoxic Activity Against Cancer Cells

A number of studies have reported the cytotoxic effects of furo[3,2-b]pyridine derivatives against various cancer cell lines, underscoring their potential as anticancer agents.[5][6] The observed cytotoxicity is often linked to the inhibition of critical cellular pathways, such as those regulated by the kinases mentioned above.

For instance, 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[5][6] Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells.[6] Other studies have reported potent cytotoxic activity of furopyridone derivatives against esophageal cancer cell lines, with IC50 values in the sub-micromolar range for certain compounds.[7]

Table 2: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives

Compound DerivativeCell LineAssayIC50 / ActivityReference
2-substituted furo[3,2-b]pyridineMDA-MB-231Growth InhibitionEncouraging[5][6]
MCF-7Growth InhibitionEncouraging[5][6]
Furopyridone derivativeKYSE70Cytotoxicity0.655 µg/mL (48h)[7]
KYSE150Cytotoxicity0.655 µg/mL (48h)[7]

Note: Specific IC50 values for the parent this compound are not available. The data represents the activity of various derivatives from the scaffold.

Experimental Protocols

To facilitate further research and validation of the biological activities of furo[3,2-b]pyridine derivatives, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer, Compound) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (in 384-well plate) Prepare_Reagents->Reaction_Setup Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (to deplete unused ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (to convert ADP to ATP and generate light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence (Luminometer) Incubate_3->Measure_Luminescence Analyze_Data Data Analysis (Calculate % Inhibition and IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Furo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and provides detailed experimental protocols for obtaining such data.

Core Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following tables summarize the predicted and typical spectroscopic data based on established principles of NMR, IR, and mass spectrometry. These values serve as a reference for researchers working with this compound and its analogs.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet, Broad1HCOOH
~8.80Singlet1HH-5
~8.20Doublet1HH-7
~7.90Doublet1HH-2
~7.10Doublet1HH-3

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Assignment
~166.0C=O (Carboxylic Acid)
~155.0C-7a
~148.0C-5
~145.0C-2
~132.0C-3a
~120.0C-6
~118.0C-7
~108.0C-3

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300-2500Strong, BroadO-H StretchCarboxylic Acid
3100-3000MediumC-H StretchAromatic (Pyridine/Furan)
1725-1700StrongC=O StretchCarboxylic Acid (Conjugated)[1][2]
1600-1450Medium to StrongC=C and C=N StretchAromatic Rings
1320-1210StrongC-O StretchCarboxylic Acid / Furan
950-910Medium, BroadO-H BendCarboxylic Acid
Table 4: Expected Mass Spectrometry Fragmentation
m/zProposed FragmentNotes
163[M]⁺Molecular Ion
146[M-OH]⁺Loss of hydroxyl radical
118[M-COOH]⁺Loss of carboxyl group[3]
90[C₅H₂NO]⁺Further fragmentation

Note: Fragmentation patterns can be influenced by the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Perform shimming to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: 4 seconds

    • Spectral width: 20 ppm

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: 1.5 seconds

    • Spectral width: 240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 32 scans to improve the signal-to-noise ratio.

  • The spectrum is typically recorded in transmittance or absorbance mode.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

Data Acquisition:

  • Set the ESI source to either positive or negative ion mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Dissolve_MS Dissolve and Dilute (MeOH/ACN:H2O) Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS HR-Mass Spectrometer Dissolve_MS->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Safety and Handling of Furo[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Furo[3,2-b]pyridine-6-carboxylic acid (CAS No. 122535-04-0). The following sections detail the known hazards, safe handling procedures, personal protective equipment, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound presents the following hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.
GHS Label Elements
PictogramSignal Word
alt text
Warning
Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P317If eye irritation persists: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids
Water Solubility No data available
Flash Point Not applicable

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn as a minimum when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166).
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or tasks with a high risk of exposure, consider additional protective clothing.
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Handling Procedures
  • Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment to identify and mitigate potential hazards.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools and techniques, such as weighing paper or a spatula, to transfer the compound.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage Procedures
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Security: Store in a locked and secure area.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a laboratory chemical like this compound.

G A Planning & Risk Assessment B Acquisition & Receiving A->B Approve C Don Personal Protective Equipment (PPE) B->C Prepare for Handling D Chemical Handling (in Fume Hood) C->D Enter Work Area E Experimentation D->E Proceed with Work I Secure Storage D->I Return Unused Chemical F Decontamination of Work Area & Equipment E->F Experiment Complete H Proper Waste Disposal E->H Generate Waste G Doff PPE F->G Area is Clean J Hand Washing G->J Leaving Work Area H->I Store Waste Securely J->A Begin New Task

Caption: General workflow for safe laboratory chemical handling.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may not be exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to consult the most current Safety Data Sheet (SDS) for this compound before use. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.

The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Furo[3,2-b]pyridine scaffold, a fused heterocyclic system also known as 4-azabenzofuran, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an attractive core for the development of highly selective and potent therapeutic agents. This technical guide provides an in-depth exploration of the history of the Furo[3,2-b]pyridine scaffold, from its initial synthesis to its rise as a key pharmacophore in modern drug discovery, particularly in the fields of oncology and neurodegenerative diseases. We will delve into the key synthetic methodologies, providing detailed experimental protocols, and explore the discovery of its significant biological activities, including its role as a potent kinase inhibitor and modulator of crucial signaling pathways.

Discovery and Early History

The first synthesis of a derivative of the Furo[3,2-b]pyridine scaffold was reported in 1982 by S. Shiotani and H. Morita. Their work focused on the synthesis of 2,3-dihydrofuro[3,2-b]pyridine through the cyclization of 2-(2-chloro-3-pyridyl)ethanol. This foundational work laid the groundwork for future explorations into the chemistry of this heterocyclic system. For many years following its initial discovery, the Furo[3,2-b]pyridine core remained a relatively underexplored area of research. However, the turn of the 21st century saw a renewed interest in this scaffold, driven by the relentless search for novel kinase inhibitors in oncology.

Key Synthetic Methodologies

The synthesis of the Furo[3,2-b]pyridine core has evolved significantly since its initial discovery. Modern methods offer greater efficiency, versatility, and access to a wider range of substituted derivatives. Here, we detail some of the most pivotal synthetic strategies.

Cyclization of 2-(2-chloro-3-pyridyl)ethanol (The Shiotani-Morita Synthesis)

This classical approach represents the first reported synthesis of a Furo[3,2-b]pyridine derivative. The key step involves the intramolecular cyclization of 2-(2-chloro-3-pyridyl)ethanol under basic conditions to form the 2,3-dihydrofuro[3,2-b]pyridine ring system.

Experimental Protocol:

A solution of 2-(2-chloro-3-pyridyl)ethanol in a suitable high-boiling point solvent, such as dimethylformamide (DMF), is treated with a strong base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction mixture is heated to induce intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine atom on the pyridine ring, leading to the formation of the fused furan ring. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is achieved through column chromatography.

Logical Relationship of the Shiotani-Morita Synthesis

shiotani_morita start 2-(2-chloro-3-pyridyl)ethanol cyclization Intramolecular Cyclization start->cyclization Heat, DMF base Strong Base (e.g., NaH, t-BuOK) base->cyclization product 2,3-Dihydrofuro[3,2-b]pyridine cyclization->product

Caption: The Shiotani-Morita synthesis workflow.

Copper-Catalyzed Intramolecular O-Arylation

A significant advancement in the synthesis of Furo[3,2-b]pyridines came with the development of copper-catalyzed intramolecular O-arylation reactions. This method allows for the direct formation of the furan ring from a suitably substituted pyridine precursor.

Experimental Protocol:

A mixture of a 3-hydroxypyridine derivative bearing a leaving group (e.g., iodine or bromine) at the 2-position and a terminal alkyne is subjected to a copper-catalyzed reaction. A common catalyst system involves copper(I) iodide (CuI) in the presence of a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and a ligand like 1,10-phenanthroline. The reaction is typically carried out in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of a copper acetylide intermediate, followed by intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to the cyclized Furo[3,2-b]pyridine product.

EntryPyridine SubstrateAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
13-Hydroxy-2-iodopyridinePhenylacetyleneCuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2CO3 (2 eq)DMF1101285
23-Hydroxy-2-bromopyridine1-HexyneCuI (10 mol%), L-proline (20 mol%), K2CO3 (2 eq)DMSO1202478
33-Hydroxy-2-iodopyridineTrimethylsilylacetyleneCuI (5 mol%), TMEDA (10 mol%), K3PO4 (2 eq)Dioxane1001892

Experimental Workflow for Copper-Catalyzed Synthesis

copper_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions pyridine 3-Hydroxy-2-halopyridine cyclization Intramolecular O-Arylation pyridine->cyclization alkyne Terminal Alkyne alkyne->cyclization catalyst Cu(I) Catalyst (e.g., CuI) catalyst->cyclization base Base (e.g., Cs2CO3) base->cyclization ligand Ligand (e.g., 1,10-phenanthroline) ligand->cyclization solvent Solvent (e.g., DMF) solvent->cyclization heat Heat heat->cyclization product Furo[3,2-b]pyridine cyclization->product

Caption: Copper-catalyzed Furo[3,2-b]pyridine synthesis.

Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization

The Sonogashira coupling reaction provides a powerful and versatile route to Furo[3,2-b]pyridines. This one-pot reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with a dihalopyridine, followed by an in-situ cyclization.

Experimental Protocol:

A 2-chloro-3-hydroxypyridine or a related dihalopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out in an organic solvent such as THF or DMF. The Sonogashira coupling first forms a 2-alkynyl-3-hydroxypyridine intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a stronger base, yields the Furo[3,2-b]pyridine scaffold. This method is highly efficient and tolerates a wide range of functional groups on both the pyridine and alkyne coupling partners.

EntryPyridine SubstrateAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-Chloro-3-hydroxypyridinePhenylacetylenePd(PPh3)4 (5 mol%), CuI (10 mol%), Et3NTHF65890
22,3-Dichloropyridine1-HeptynePdCl2(PPh3)2 (5 mol%), CuI (10 mol%), DIPADMF801282
32-Bromo-3-hydroxypyridineCyclopropylacetylenePd(OAc)2 (2 mol%), XPhos (4 mol%), CuI (5 mol%), Cs2CO3Toluene1001688

Biological Significance and Drug Discovery

The resurgence of interest in the Furo[3,2-b]pyridine scaffold is largely attributable to the discovery of its potent and selective biological activities.

Kinase Inhibition

A landmark discovery in the history of Furo[3,2-b]pyridines was their identification as highly selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

  • CDC-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of CLKs, a family of dual-specificity kinases involved in the regulation of pre-mRNA splicing.[1] Dysregulation of splicing is a hallmark of many cancers, making CLK inhibitors a promising therapeutic strategy.

  • B-Raf Kinase: Certain Furo[2,3-c]pyridine-based compounds, a related isomer, have been developed as potent and selective inhibitors of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers. This highlights the potential of the broader furopyridine class in targeting oncogenic kinases.

  • Phosphoinositide 3-kinases (PI3Ks): The pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, an extended Furo[3,2-b]pyridine system, has been shown to be a potent inhibitor of PI3Kα, a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[2]

Simplified Kinase Inhibition Pathway

kinase_inhibition furopyridine Furo[3,2-b]pyridine Derivative kinase Protein Kinase (e.g., CLK, B-Raf, PI3K) furopyridine->kinase inhibition Inhibition phosphorylation Phosphorylation kinase->phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->phosphorylation downstream Downstream Signaling (e.g., Cell Proliferation, Survival) phosphorylation->downstream

Caption: Furo[3,2-b]pyridines inhibit kinase activity.

Modulation of the Hedgehog Signaling Pathway

In addition to kinase inhibition, Furo[3,2-b]pyridine derivatives have been identified as potent modulators of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer, including basal cell carcinoma and medulloblastoma. Furo[3,2-b]pyridines have been shown to inhibit the Hh pathway by targeting Smoothened (SMO), a key transmembrane protein in the pathway.

Simplified Hedgehog Signaling Pathway Modulation

hedgehog_pathway furopyridine Furo[3,2-b]pyridine Derivative smo Smoothened (SMO) furopyridine->smo inhibition Inhibition gli GLI Transcription Factors smo->gli gene_expression Target Gene Expression (Cell Growth and Proliferation) gli->gene_expression

Caption: Furo[3,2-b]pyridines modulate the Hedgehog pathway.

Conclusion

The Furo[3,2-b]pyridine scaffold has traversed a remarkable journey from a relatively obscure heterocyclic system to a highly sought-after pharmacophore in modern drug discovery. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the therapeutic potential of this privileged core. Its demonstrated efficacy as a potent and selective inhibitor of key oncogenic kinases and as a modulator of the Hedgehog signaling pathway has solidified its importance in the development of novel anticancer agents. The ongoing exploration of the Furo[3,2-b]pyridine scaffold promises to yield a new generation of targeted therapies for a range of human diseases, underscoring the enduring value of heterocyclic chemistry in the quest for innovative medicines.

References

Furo[3,2-b]pyridine-6-carboxylic Acid: A Literature Review of a Privileged Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide range of biological activities. While literature on the specific derivative, Furo[3,2-b]pyridine-6-carboxylic acid, is sparse, the broader family of furo[3,2-b]pyridines has been identified as a privileged structure, particularly in the development of kinase inhibitors and modulators of the Hedgehog signaling pathway. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the furo[3,2-b]pyridine scaffold, drawing from the available scientific literature to inform research and development efforts.

Core Synthesis Strategies

The construction of the furo[3,2-b]pyridine ring system is primarily achieved through cyclization reactions, with several effective methods reported. Key strategies include copper-mediated oxidative cyclization and palladium/copper-catalyzed cross-coupling reactions followed by heteroannulation.

A prevalent and efficient method for synthesizing 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira coupling followed by heteroannulation.[1][2] This approach typically utilizes a substituted pyridine with appropriate leaving groups and a terminal alkyne.

Another key synthetic strategy is the copper-mediated oxidative cyclization.[3] This method has been successfully employed in the assembly of the furo[3,2-b]pyridine scaffold.[3]

Biological Activity and Therapeutic Potential

Furo[3,2-b]pyridine derivatives have shown promising activity in several key therapeutic areas, most notably in oncology and infectious diseases. The scaffold's versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Kinase Inhibition

A significant area of research has focused on the development of furo[3,2-b]pyridine-based kinase inhibitors.[3] In particular, derivatives of this scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs).[3]

Hedgehog Signaling Pathway Modulation

The furo[3,2-b]pyridine core has also been identified as a novel scaffold for efficient modulators of the Hedgehog signaling pathway.[3] Dysregulation of this pathway is implicated in the development of various cancers, making its modulation a key therapeutic strategy.[3]

Other Biological Activities

Beyond kinase inhibition and Hedgehog pathway modulation, furo[3,2-b]pyridine derivatives have been reported to possess a broad spectrum of biological activities, including:

  • Anticancer properties [1][2]

  • Antibiotic activity

  • Antiviral activity

  • Antifungal activity

Quantitative Biological Data

Compound ID/StructureTargetAssay TypeIC50/EC50/KiCell LineReference
CLK Inhibitor Example CLK1/2/4Kinase AssayPotent, selectiveNot specified[3]
Hedgehog Modulator Example Hedgehog PathwayReporter AssaySub-micromolarNot specified[3]
Anticancer Example SIRT1In vitroEncouraging growth inhibitionMDAMB-231, MCF-7[1][2]

Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives, based on protocols described in the literature.

Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

Objective: To synthesize 2-substituted furo[3,2-b]pyridines from a suitably substituted pyridine and a terminal alkyne.

Materials:

  • Substituted 3-halo-2-hydroxypyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ultrasound bath (optional, can enhance reaction rate)[1][2]

Procedure:

  • To a reaction vessel, add the 3-halo-2-hydroxypyridine (1.0 eq), terminal alkyne (1.2 eq), Pd/C (e.g., 10 mol%), CuI (e.g., 5 mol%), and PPh3 (e.g., 10 mol%).

  • Add anhydrous ethanol and triethylamine.

  • The reaction mixture is then subjected to ultrasound irradiation or conventional heating under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

CDC-like Kinase (CLK) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of furo[3,2-b]pyridine derivatives against CLK enzymes.

Materials:

  • Recombinant human CLK enzyme

  • Substrate peptide (e.g., a serine/arginine-rich (SR) protein or a synthetic peptide)

  • ATP (adenosine triphosphate)

  • Test compounds (furo[3,2-b]pyridine derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the CLK enzyme, and the test compound solution.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Hedgehog Signaling Pathway Reporter Assay

Objective: To assess the ability of furo[3,2-b]pyridine derivatives to modulate the Hedgehog signaling pathway.

Materials:

  • A cell line responsive to Hedgehog signaling and stably or transiently transfected with a Gli-responsive luciferase reporter construct (e.g., NIH/3T3 cells).[4]

  • Cell culture medium and supplements.

  • Test compounds (furo[3,2-b]pyridine derivatives) dissolved in DMSO.

  • Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium) for antagonist assays.

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • For antagonist assays, co-treat with a Hedgehog pathway agonist. For agonist assays, treat with the compounds alone.

  • Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of pathway inhibition or activation relative to appropriate controls.

  • Determine the IC50 or EC50 values from the dose-response curves.

Visualizations

Experimental Workflow: Synthesis of Furo[3,2-b]pyridines

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product 3-Halo-2-hydroxypyridine 3-Halo-2-hydroxypyridine Sonogashira Coupling Sonogashira Coupling 3-Halo-2-hydroxypyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Heteroannulation Heteroannulation Sonogashira Coupling->Heteroannulation Intermediate Furo[3,2-b]pyridine Furo[3,2-b]pyridine Heteroannulation->Furo[3,2-b]pyridine

Caption: General workflow for the synthesis of Furo[3,2-b]pyridines.

Signaling Pathway: Simplified Hedgehog Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: Simplified diagram of the Hedgehog signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Copper-Mediated Oxidative Cyclization in Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The development of efficient and selective synthetic methods to access this scaffold is crucial for the exploration of new therapeutic agents. Copper-mediated oxidative cyclization has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, offering a cost-effective and versatile approach. This document provides detailed application notes and protocols for the synthesis of furopyridines utilizing a copper-catalyzed oxidative annulation strategy. The presented methodology is based on the reaction of cyclic ketones with propargylamine, which, while leading to fused pyridines, provides a foundational protocol that can be adapted for the synthesis of furopyridine derivatives by employing furan-based cyclic ketone analogues.

Principle of the Reaction

The synthesis of the fused pyridine ring is achieved through a one-pot copper-catalyzed oxidative annulation of a cyclic ketone with propargylamine. The reaction proceeds in the presence of a copper(II) salt as the catalyst and atmospheric air as the oxidant. This method is advantageous due to its operational simplicity, scalability, and avoidance of high-pressure equipment. The general reaction scheme is depicted below. While the provided protocol from literature sources details the reaction with carbocyclic ketones, the conceptual workflow can be extended to oxygen-containing cyclic ketones (lactones or other furanones) to target furopyridine structures.

Experimental Protocols

This section details the experimental procedures for the copper-catalyzed synthesis of fused pyridines, which serves as a template for adaptation to furopyridine synthesis.

General Procedure for the Synthesis of Fused Pyridines

Materials:

  • Cyclic ketone (e.g., cyclohexanone, as a model substrate) (1.0 mmol)

  • Propargylamine (1.2 mmol)

  • Copper(II) chloride (CuCl₂) (0.05 mmol, 5.0 mol%)

  • Isopropyl alcohol (i-PrOH) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic ketone (1.0 mmol), isopropyl alcohol (5 mL), and copper(II) chloride (0.05 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add propargylamine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the time indicated by reaction monitoring (e.g., by TLC). The reaction is typically run in the presence of air, which serves as the oxidant.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fused pyridine product.

Data Presentation

The following table summarizes the quantitative data for the copper-catalyzed synthesis of fused pyridines from various cyclic ketones, as reported in the literature. This data provides a baseline for expected yields and reaction times, which will be valuable when adapting the protocol for furan-based starting materials.

EntryCyclic KetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Cyclohexanone5.0i-PrOH685
2Cycloheptanone5.0i-PrOH862
3Cyclooctanone5.0i-PrOH775
4Cyclopentanone5.0i-PrOH1055
5Cyclohexanone1.25i-PrOH1282

Mandatory Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-mediated oxidative annulation of a cyclic ketone with propargylamine.

G cluster_0 Catalytic Cycle A Cu(II) B Intermediate I (Enamine formation) A->B Cyclic Ketone, Propargylamine C Intermediate II (Coordination) B->C Coordination to Cu(II) D Intermediate III (Intramolecular cyclization) C->D Intramolecular Cyclization E Intermediate IV (Oxidation) D->E Dehydrogenation F Product (Furopyridine) E->F Reductive Elimination G Cu(0) E->G Reduction G->A Oxidation (Air)

Caption: Proposed mechanism for the Cu-catalyzed synthesis of fused pyridines.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of furopyridine derivatives.

G cluster_1 Experimental Workflow start Start reactants Mix Reactants: Furan-based Ketone, Propargylamine, CuCl₂, i-PrOH start->reactants reaction Heat to Reflux (in air) reactants->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Isolated Furopyridine Product purification->product

Caption: General workflow for furopyridine synthesis and purification.

Application and Future Directions

The copper-mediated oxidative cyclization protocol provides a robust and adaptable method for the synthesis of fused pyridine systems. For drug development professionals, this methodology offers a straightforward route to novel furopyridine scaffolds. Key applications and future research directions include:

  • Scaffold Hopping and Analogue Synthesis: By substituting various furan-based cyclic ketones, a diverse library of furopyridine analogues can be synthesized for structure-activity relationship (SAR) studies.

  • Optimization for Furopyridine Synthesis: Further optimization of reaction conditions, including the choice of copper catalyst, solvent, and oxidant, may be necessary to achieve high yields for specific furan-containing substrates.

  • Mechanistic Studies: Detailed mechanistic investigations for the synthesis of furopyridines will aid in understanding the reaction pathway and in the rational design of more efficient catalytic systems.

  • Green Chemistry: Exploring the use of more environmentally benign solvents and catalyst systems will enhance the sustainability of this synthetic route.

By leveraging the foundational protocols outlined in this document, researchers can efficiently explore the chemical space of furopyridines, accelerating the discovery of new and potent therapeutic agents.

Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a key intermediate or final active pharmaceutical ingredient, its proper identification and characterization are crucial for quality control, regulatory submission, and ensuring the reliability of research data. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques.

Compound Information:

ParameterValue
IUPAC Name This compound
CAS Number 122535-04-0
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Chemical Structure dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14372158&t=l"]; "this compound"; } Chemical structure of this compound.

Analytical Methods and Protocols

A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~1 mg of This compound B Dissolve in Diluent (e.g., Acetonitrile:Water 50:50 v/v) to a concentration of 0.1 mg/mL A->B C Filter the sample solution through a 0.45 µm syringe filter B->C F Equilibrate the HPLC system with the initial mobile phase composition C->F D Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) E Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) G Inject the prepared sample (e.g., 10 µL) F->G H Run the gradient elution program G->H I Detect the analyte using a UV detector (e.g., at 254 nm) H->I J Integrate the chromatogram I->J K Calculate the purity based on the area percentage of the main peak J->K NMR_Logic Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR COSY 2D COSY (optional) H_NMR->COSY HSQC 2D HSQC (optional) H_NMR->HSQC HMBC 2D HMBC (optional) H_NMR->HMBC Structure Structural Confirmation H_NMR->Structure DEPT DEPT-135 (optional) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC C_NMR->Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) B Infuse the sample solution directly into the ion source or inject via an LC system A->B C Select ionization mode (ESI positive or negative) B->C D Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) C->D E Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) D->E F Compare the observed m/z with the theoretically calculated value E->F G (Optional) Analyze fragmentation patterns in MS/MS experiments F->G

Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Furo[3,2-b]pyridine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furo[3,2-b]pyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are critical for advancing research in this area. These notes offer generalized protocols and expected spectral data for this compound, serving as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to Spectroscopic Analysis of this compound

This compound is a heterocyclic compound with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The structural backbone, a furopyridine, is a privileged scaffold in medicinal chemistry. The precise characterization of its derivatives is paramount for understanding their structure-activity relationships. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information about the number and chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furo[3,2-b]pyridine core. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-27.5 - 8.0Doublet
H-36.8 - 7.2Doublet
H-58.0 - 8.5Singlet or narrow multiplet
H-78.5 - 9.0Singlet or narrow multiplet
-COOH10.0 - 13.0Broad SingletChemical shift is concentration and solvent dependent.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Carbon Expected Chemical Shift (δ, ppm) Notes
C-2140 - 150
C-3105 - 115
C-3a145 - 155Quaternary Carbon
C-5115 - 125
C-6135 - 145Quaternary Carbon
C-7140 - 150
C-7a150 - 160Quaternary Carbon
-COOH165 - 175Carbonyl Carbon

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 164.03. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 162.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Ion Formula Expected Exact Mass (m/z)
[M+H]⁺C₈H₆NO₃⁺164.0342
[M+Na]⁺C₈H₅NNaO₃⁺186.0161
[M-H]⁻C₈H₄NO₃⁻162.0197
Expected Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. A common fragmentation pathway for aromatic carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule.

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of this compound.

NMR Sample Preparation and Analysis Protocol

A standard protocol for preparing a sample for NMR analysis involves dissolving the compound in a suitable deuterated solvent.[1][2][3][4][5]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the sample until the compound is fully dissolved.

  • Using a pipette with a cotton or glass wool filter, transfer the solution into the NMR tube.

  • Cap the NMR tube securely and label it appropriately.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire Acquire Spectra (1H, 13C, etc.) instrument->acquire process Process and Analyze Data acquire->process

NMR Experimental Workflow
ESI-MS Sample Preparation and Analysis Protocol

For ESI-MS, the sample is typically dissolved in a solvent compatible with mass spectrometry and introduced into the instrument.[6][7]

Materials:

  • This compound (approx. 1 mg/mL stock solution)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • Vials and pipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile).

  • For negative ion mode, it may be beneficial to add a small amount of a weak base like ammonium hydroxide to the final solution to facilitate deprotonation.[6]

  • For positive ion mode, a small amount of a weak acid like formic acid can be added to promote protonation.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in the desired mass range and polarity mode.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute adjust Adjust pH (Optional) dilute->adjust instrument Introduce into Mass Spectrometer adjust->instrument acquire Acquire Mass Spectrum instrument->acquire process Analyze Data acquire->process

Mass Spectrometry Experimental Workflow

Conclusion

The structural characterization of this compound can be effectively achieved through a combination of NMR and mass spectrometry. This application note provides researchers with the expected spectral characteristics and generalized, robust protocols for these analyses. While the provided spectral data are predictive, they offer a solid foundation for the interpretation of experimental results and will aid in the unambiguous identification and characterization of this and related furopyridine derivatives.

References

Furo[3,2-b]pyridine-6-carboxylic Acid: Application Notes for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown promising activity against cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are implicated in various diseases, including cancer.[1][2] This document provides detailed application notes and protocols for researchers investigating Furo[3,2-b]pyridine-6-carboxylic acid and its analogs as kinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from closely related and highly potent furo[3,2-b]pyridine derivatives to provide a framework for its evaluation.

Kinase Inhibitory Activity

Research has identified 3,5-disubstituted furo[3,2-b]pyridine derivatives as potent inhibitors of CLK1, CLK2, and CLK4.[1] Although specific IC50 values for this compound are not reported, the data for representative potent compounds from this class are summarized below.

Compound ReferenceTarget KinaseIC50 (nM)
Compound 12f [1]CLK113
CLK26
CLK44
Compound 12h [1]CLK110
CLK25
CLK43

Signaling Pathways

Furo[3,2-b]pyridine derivatives have been shown to modulate two key signaling pathways: the CLK pathway involved in mRNA splicing and the Hedgehog signaling pathway crucial for embryonic development and implicated in cancer.

Diagram: CLK Signaling Pathway

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, CLK2, CLK4) SR_Proteins SR Proteins (inactive) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phospho-SR Proteins (active) Pre_mRNA Pre-mRNA pSR_Proteins->Pre_mRNA Splicing Regulation mRNA_Splicing Alternative mRNA Splicing Pre_mRNA->mRNA_Splicing Mature_mRNA Mature mRNA mRNA_Splicing->Mature_mRNA Furo_Pyridine Furo[3,2-b]pyridine Derivatives Furo_Pyridine->CLKs Inhibition

Caption: Inhibition of CLK-mediated phosphorylation of SR proteins.

Diagram: Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Shh) PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Dissociation SUFU SUFU GLI GLI GLI_A GLI (Activator) SUFU_GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Furo_Pyridine Furo[3,2-b]pyridine Derivatives Furo_Pyridine->SMO Modulation? Furo_Pyridine->GLI_A Modulation?

Caption: Modulation of the Hedgehog signaling pathway.

Experimental Protocols

Synthesis of this compound (General Procedure)

Diagram: General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridine and alkyne) Coupling Metal-Mediated Coupling Start->Coupling Cyclization Copper-Mediated Oxidative Cyclization Coupling->Cyclization Intermediate Furo[3,2-b]pyridine Scaffold Cyclization->Intermediate Functionalization Functional Group Interconversion (e.g., Nitrile Hydrolysis) Intermediate->Functionalization Final_Product Furo[3,2-b]pyridine- 6-carboxylic acid Functionalization->Final_Product

Caption: General synthesis of this compound.

Biochemical Kinase Inhibition Assay (CLK1 - ADP-Glo™ Assay)

This protocol is adapted for measuring the inhibition of CLK1 and can be modified for other kinases.

Materials:

  • Recombinant human CLK1 enzyme

  • CLK1 substrate (e.g., a synthetic peptide with SR repeats)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation:

    • Prepare a 2X enzyme solution in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Assay Protocol:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Human cell line expressing the target kinase (e.g., HEK293T)

  • This compound (or derivative)

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice.

    • Collect the cell lysates and clarify by centrifugation.

  • Detection of Phosphorylation (e.g., by Western Blot or ELISA):

    • Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

    • ELISA: Coat a plate with a capture antibody for the substrate, add cell lysates, and then detect with the phospho-specific antibody.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.

Hedgehog Signaling Pathway Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.

Materials:

  • Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2 cells)

  • This compound (or derivative)

  • Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

  • Luciferase assay reagent

  • 96-well clear bottom white plates

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Pathway Activation: Add the Hedgehog pathway agonist to the wells. Include control wells with no agonist (baseline) and agonist with DMSO (positive control).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the lysates.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent modulation of Hedgehog signaling for each compound concentration and determine the EC50 or IC50 value.

Conclusion

The furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of this compound and its derivatives. While specific data for the 6-carboxylic acid analog is currently limited, the potent activity of related compounds against CLK kinases and their ability to modulate the Hedgehog pathway underscore the therapeutic potential of this chemical class. Further investigation into the synthesis and biological activity of this compound is warranted to fully elucidate its potential as a targeted therapeutic agent.

References

Targeting CLK Kinases with Furo[3,2-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for researchers investigating the inhibition of Cdc-like kinases (CLKs) using Furo[3,2-b]pyridine derivatives. These compounds have emerged as potent and selective inhibitors of CLK1, CLK2, and CLK4, key regulators of pre-mRNA splicing.[1][2][3] Dysregulation of CLK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[4]

Introduction to CLK Kinases and Furo[3,2-b]pyridine Inhibitors

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4] This phosphorylation event is essential for the proper assembly and function of the spliceosome. Furo[3,2-b]pyridine derivatives have been identified as a promising class of small molecule inhibitors that target the ATP-binding pocket of CLK enzymes, thereby preventing the phosphorylation of SR proteins and modulating alternative splicing.[4][5]

Data Presentation: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of representative Furo[3,2-b]pyridine derivatives against various CLK isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)Reference
MU1210 820>300012[3]
Compound 12f ----[5]
Compound 12h ----[5]
SGC-CLK-1 4636>1000-

Data for compounds 12f and 12h was mentioned as potent but specific IC50 values were not provided in the initial search results. SGC-CLK-1 was also identified as a potent inhibitor of CLK1 and CLK2.

Mandatory Visualizations

CLK Signaling Pathway in Alternative Splicing

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition CLK CLK Kinase (CLK1, CLK2, CLK4) SR_protein SR Protein (inactive) CLK->SR_protein ATP -> ADP pSR_protein Phosphorylated SR Protein (active) Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Promotes pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Synthesis Protein Synthesis Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->CLK Inhibits

Caption: CLK kinase phosphorylates SR proteins, leading to spliceosome assembly and pre-mRNA splicing. Furo[3,2-b]pyridine derivatives inhibit CLK, blocking this pathway.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CLK Enzyme - Furo[3,2-b]pyridine Inhibitor - Substrate (e.g., MBP) - ATP start->prepare_reagents incubation Incubate Enzyme, Inhibitor, Substrate, and ATP prepare_reagents->incubation add_detection_reagent Add ADP-Glo™ Reagent incubation->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the inhibitory effect of Furo[3,2-b]pyridine derivatives on CLK kinase activity using the ADP-Glo™ assay.

Experimental Protocols

Protocol 1: In Vitro CLK Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the in vitro activity of CLK kinases and the potency of inhibitors.[6]

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • Furo[3,2-b]pyridine derivative stock solution (in DMSO)

  • Myelin Basic Protein (MBP) substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CLK enzyme, and MBP substrate.

  • Serial Dilution of Inhibitor: Perform a serial dilution of the Furo[3,2-b]pyridine derivative in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Add Inhibitor to Plate: Add 1 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.

  • Add Kinase Reaction Mix: Add 2 µL of the kinase reaction mix to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of the Furo[3,2-b]pyridine derivative to the CLK kinase within living cells.[7][8][9]

Materials:

  • HEK293 cells

  • NanoLuc®-CLK1 Fusion Vector

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • Luminometer with BRET reading capabilities

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CLK1 Fusion Vector and a carrier DNA at a 1:9 ratio.

    • Plate the transfected cells in the 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[3,2-b]pyridine derivative in Opti-MEM.

    • Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at the recommended concentration.

  • Substrate Addition and Signal Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.

    • Add the detection reagent to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Determine the IC50 value by plotting the mBU values against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Alternative Splicing Assay (RT-PCR)

This protocol assesses the ability of Furo[3,2-b]pyridine derivatives to modulate the alternative splicing of a specific target gene in cells.[10][11]

Materials:

  • Cancer cell line known to express the target gene (e.g., MCF7, MDA-MB-468)

  • Furo[3,2-b]pyridine derivative

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for the different splice variants of the target gene

  • Taq DNA polymerase and dNTPs

  • Agarose gel and electrophoresis equipment

  • Gel documentation system

Procedure:

  • Cell Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivative or DMSO as a control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using primers that flank the alternatively spliced region of the target gene. This will allow for the amplification of different splice variants, which will appear as bands of different sizes on an agarose gel.

    • Include appropriate controls, such as a no-template control and a housekeeping gene (e.g., GAPDH) to normalize for input RNA amounts.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on an agarose gel to separate the different splice variants based on their size.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the bands using a gel documentation system.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the different splice variants.

    • Determine the effect of the Furo[3,2-b]pyridine derivative on the ratio of the splice variants compared to the DMSO control. This will indicate the compound's ability to modulate alternative splicing.

References

Application Notes and Protocols: Furo[3,2-b]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. Derivatives of this core structure have been investigated as inhibitors of various protein kinases and modulators of critical signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for a representative furo[3,2-b]pyridine derivative, GSK650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1). These protocols are intended to serve as a guide for researchers investigating the anticancer potential of this class of compounds.

Featured Compound: GSK650394

GSK650394 is a small molecule inhibitor that targets the SGK family of kinases, which are downstream effectors of the PI3K signaling pathway and play a crucial role in cell survival and proliferation.

Chemical Structure:

G struct GSK650394 (2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid)

A brief, descriptive caption directly below the generated diagram.

Quantitative Data Summary

The inhibitory activity of GSK650394 has been quantified in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and lethal concentrations (LC50) reported in the literature.

Table 1: In Vitro Kinase Inhibition

Target KinaseAssay TypeIC50 (nM)Reference
SGK1Scintillation Proximity Assay62[1][2][3]
SGK2Scintillation Proximity Assay103[4][1][2][3]

Table 2: Cell-Based Assay Data

Cell LineCancer TypeAssay TypeEndpointIC50 (µM)Reference
LNCaPProstate CancerCell Growth AssayAndrogen-stimulated growth~1[4][1]
HCT116Colorectal CancerCell Viability (CCK-8)Cell Viability135.5[5]
M-1- (Non-cancerous)Cytotoxicity (XTT)Cell ViabilityLC50: 41[3]
HeLaCervical CancerCytotoxicity (XTT)Cell ViabilityLC50: >100[3]

Experimental Protocols

Protocol 1: In Vitro SGK1 Inhibition Assay (Scintillation Proximity Assay)

This protocol describes the determination of the IC50 value of GSK650394 against SGK1 kinase activity.

Materials:

  • Activated SGK1 enzyme

  • GSK650394

  • Biotinylated CROSStide peptide substrate

  • γ-³²P-ATP

  • Reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA)

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of GSK650394 in the reaction buffer.

  • In a 96-well plate, add 5 µL of the GSK650394 dilutions to 25 µL of the activated SGK1 enzyme mixture.[2]

  • Prepare a substrate mixture containing biotinylated CROSStide peptide (final concentration 75 µM) and γ-³²P-ATP in the reaction buffer.[2]

  • Initiate the kinase reaction by adding 20 µL of the substrate mixture to each well.

  • Incubate the plate for 1 hour at room temperature.[6][2]

  • Terminate the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA.[6][2]

  • Seal the plate and centrifuge for 8 minutes at 2000 rpm.[6][2]

  • Measure the radioactivity in a scintillation counter.[6][2]

  • Calculate the IC50 values from the resulting data using appropriate software (e.g., GraphPad Prism).[4][2]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection GSK_prep Prepare GSK650394 Dilutions Mix Mix GSK650394 and SGK1 GSK_prep->Mix Enzyme_prep Prepare Activated SGK1 Enzyme Enzyme_prep->Mix Substrate_prep Prepare Substrate Mix (CROSStide + γ-³²P-ATP) Incubate Add Substrate Mix & Incubate Substrate_prep->Incubate Mix->Incubate Terminate Terminate with SPA Beads Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Read Read on Scintillation Counter Centrifuge->Read

Workflow for in vitro SGK1 inhibition assay.

Protocol 2: LNCaP Cell Growth Assay

This protocol details the procedure to assess the effect of GSK650394 on the androgen-stimulated growth of LNCaP prostate cancer cells.

Materials:

  • LNCaP cells (ATCC CRL-1740)

  • RPMI-1640 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Non-essential amino acids (NEAA)

  • Sodium pyruvate (NaPyr)

  • R1881 (synthetic androgen)

  • GSK650394

  • 96-well plates

  • Cell viability assay reagent (e.g., FluoReporter Blue)

Procedure:

  • Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS. For experiments, use RPMI-1640 supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.[4]

  • Seed LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of the CS-FBS containing medium.[4][2]

  • After 3 days, treat the cells with R1881 (to stimulate growth) with or without various concentrations of GSK650394. This is done by replacing 50 µL of the medium with 50 µL of fresh medium containing a 2X concentration of the treatment.[2]

  • Repeat the treatment on days 5 and 7.[2]

  • On day 10, remove the media and measure the relative cell number using a suitable cell viability assay according to the manufacturer's instructions.[6]

  • Determine the IC50 of GSK650394 on androgen-mediated cell growth.

G Day0 Seed LNCaP cells (5,000 cells/well) Day3 Treat with R1881 +/- GSK650394 Day0->Day3 Day5 Repeat Treatment Day3->Day5 Day7 Repeat Treatment Day5->Day7 Day10 Measure Cell Viability Day7->Day10

Timeline for the LNCaP cell growth assay.

Protocol 3: Western Blot for Nedd4-2 Phosphorylation

This protocol is for assessing the inhibitory effect of GSK650394 on the phosphorylation of Nedd4-2, a downstream target of SGK1.

Materials:

  • LNCaP cells

  • Culture medium (as in Protocol 2)

  • R1881

  • GSK650394

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose membrane

  • Primary antibodies: anti-SGK1, anti-Nedd4-2, anti-phospho-Nedd4-2 (Ser328), anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow LNCaP cells in medium with charcoal-stripped FBS for 3 days.[4]

  • Treat the cells with R1881 in the presence or absence of GSK650394 at the desired concentrations for the specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.[4]

  • Block the membrane and probe with primary antibodies against SGK1, Nedd4-2, phospho-Nedd4-2 (Ser328), and a loading control (e.g., GAPDH).[4]

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of GSK650394 on Nedd4-2 phosphorylation.

Signaling Pathway

GSK650394 inhibits SGK1, which is activated downstream of the PI3K/PDK1 pathway. SGK1, in turn, phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. The inhibition of SGK1 by GSK650394 leads to a decrease in Nedd4-2 phosphorylation.

G PI3K PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates GSK650394 GSK650394 GSK650394->SGK1 Inhibits p_Nedd4_2 p-Nedd4-2 (Inactive) Nedd4_2->p_Nedd4_2

GSK650394 inhibits the SGK1 signaling pathway.

References

Furo[3,2-b]pyridine-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique structural and electronic properties have made it a focal point for the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document provides an overview of the drug discovery applications of furo[3,2-b]pyridine-6-carboxylic acid and its derivatives, with a focus on their roles as inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. Detailed experimental protocols for the synthesis of the core scaffold and relevant biological assays are also presented.

Application Note 1: Furo[3,2-b]pyridine Derivatives as Potent and Selective Cdc-like Kinase (CLK) Inhibitors

Introduction:

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been linked to various cancers and other diseases, making them an attractive target for therapeutic intervention. The furo[3,2-b]pyridine scaffold has been identified as a novel and effective core for the development of highly potent and selective CLK inhibitors.[1][2][3]

Mechanism of Action:

Furo[3,2-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors of CLKs. The heterocyclic core occupies the adenine binding pocket of the kinase, forming key interactions with the hinge region. Substitutions on the furo[3,2-b]pyridine ring can be tailored to exploit other regions of the ATP-binding site, such as the back pocket, to enhance potency and selectivity over other kinases.[4] This selective inhibition of CLKs leads to altered splicing of key oncogenes and tumor suppressors, ultimately resulting in anti-proliferative effects in cancer cells.

Key Quantitative Data:

CompoundTarget KinaseIC50 (nM)Reference
MU1210CLK18[5]
MU1210CLK220[5]
MU1210CLK412[5]
MU1210CLK3>3000[5]

Signaling Pathway Diagram:

CLK_Inhibition_Pathway cluster_nucleus Nucleus pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome SR Proteins (inactive) SR Proteins (inactive) SR Proteins (active) SR Proteins (active) SR Proteins (inactive)->SR Proteins (active) SR Proteins (active)->Spliceosome Assembly mRNA mRNA Spliceosome->mRNA Splicing CLKs CLKs CLKs->SR Proteins (inactive) Phosphorylation Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine Inhibitor->CLKs Inhibition

Caption: Inhibition of CLKs by Furo[3,2-b]pyridine derivatives.

Application Note 2: Furo[3,2-b]pyridine Derivatives as Modulators of the Hedgehog Signaling Pathway

Introduction:

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver of several types of cancer, including basal cell carcinoma and medulloblastoma. The furo[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of novel modulators of the Hh pathway.[1][6]

Mechanism of Action:

In the canonical Hh pathway, the binding of the Hedgehog ligand to its receptor Patched (PTCH1) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. This leads to the activation of the GLI family of transcription factors and the subsequent expression of Hh target genes. Furo[3,2-b]pyridine-based modulators can interfere with this signaling cascade, although the exact binding target for many of these compounds is still under investigation. Some derivatives have been shown to inhibit Hh signaling downstream of SMO, potentially by targeting components of the GLI activation complex.

Key Quantitative Data:

Specific quantitative data for this compound as a Hedgehog pathway modulator is not currently available. However, profiling of trisubstituted furo[3,2-b]pyridines has revealed compounds with sub-micromolar activity in cell-based assays.[1]

Signaling Pathway Diagram:

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI (inactive) GLI (inactive) SUFU->GLI (inactive) Inhibition GLI (active) GLI (active) GLI (inactive)->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Activation Furo[3,2-b]pyridine Modulator Furo[3,2-b]pyridine Modulator Furo[3,2-b]pyridine Modulator->GLI (active) Modulation

Caption: Modulation of the Hedgehog signaling pathway.

Experimental Protocols

Protocol 1: General Synthesis of the Furo[3,2-b]pyridine Scaffold

This protocol describes a general method for the synthesis of the furo[3,2-b]pyridine core via a palladium/copper-catalyzed coupling and cyclization, which can be adapted for the synthesis of various derivatives, including precursors to this compound.[7]

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne (e.g., propargyl alcohol for eventual conversion to a carboxylic acid)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ultrasound bath

Procedure:

  • To a reaction vessel, add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh3 (4 mol%).

  • Add anhydrous ethanol (10 mL) and triethylamine (3 mmol).

  • Place the reaction vessel in an ultrasound bath and irradiate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted furo[3,2-b]pyridine.

Experimental Workflow Diagram:

Synthesis_Workflow Start Start Reactants Combine 3-chloro-2-hydroxypyridine, terminal alkyne, catalysts, and solvent Start->Reactants Ultrasound Ultrasound Irradiation Reactants->Ultrasound TLC Monitor by TLC Ultrasound->TLC Filter Filter through Celite TLC->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Workflow for Furo[3,2-b]pyridine synthesis.

Protocol 2: In Vitro Cdc-like Kinase (CLK) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of furo[3,2-b]pyridine derivatives against CLKs using a luminescence-based ATP detection assay (e.g., ADP-Glo™).

Materials:

  • Recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme

  • Kinase substrate (e.g., a generic serine/threonine peptide substrate)

  • ATP

  • Furo[3,2-b]pyridine test compounds dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the furo[3,2-b]pyridine test compounds in kinase assay buffer containing a final DMSO concentration of 1%.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CLK enzyme to each well, except for the no-enzyme control wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Measure the luminescence signal using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Hedgehog Signaling Pathway Assay

This protocol describes a cell-based reporter gene assay to screen for modulators of the Hedgehog signaling pathway.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control reporter (e.g., Shh-LIGHT2 cells).

  • DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal peptide [Shh-N] or Purmorphamine).

  • Furo[3,2-b]pyridine test compounds dissolved in DMSO.

  • 96-well clear-bottom white plates.

  • Dual-Luciferase® Reporter Assay System (or similar).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach and grow to confluence.

  • Treat the cells with the furo[3,2-b]pyridine test compounds at various concentrations in the presence of a Hedgehog pathway agonist. Include appropriate controls (vehicle only, agonist only).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Calculate the percent inhibition or activation of the Hedgehog pathway for each compound concentration and determine the IC50 or EC50 values.

References

Application Notes and Protocols for High-Throughput Screening of Furopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of furopyridine compounds. The methodologies are designed for efficiency and scalability, enabling the rapid identification and characterization of promising lead candidates.

Introduction to Furopyridines

Furopyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery.[1][2][3] The incorporation of a nitrogen atom in the fused ring system, as compared to benzofurans, can lead to advantageous physicochemical properties, such as improved solubility and the potential for additional hydrogen bond interactions with biological targets.[1][2] Various furopyridine derivatives have demonstrated promising biological activities, including the inhibition of key enzymes in cell signaling pathways, positioning them as attractive scaffolds for the development of novel therapeutics, particularly in oncology.[4][5][6][7]

I. Biochemical Assays: Kinase Inhibition

Many furopyridine compounds have been identified as potent kinase inhibitors.[4][5][6] High-throughput screening of these compounds against specific kinases is a crucial step in their development. This section details a protocol for a luminescence-based kinase assay, which is a common HTS method for quantifying kinase activity.

Application Note: High-Throughput Screening of Furopyridine Compounds as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells.[4][5][7][8][9] Several furopyridine derivatives have shown potent inhibitory activity against the CDK2/cyclin A2 complex.[4][5] The following protocol describes a high-throughput, luminescence-based assay to screen for novel furopyridine inhibitors of CDK2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.[4]

Table 1: Quantitative Data Summary of Hypothetical Furopyridine Compounds against CDK2/Cyclin A2

Compound IDStructure (SMILES)IC50 (µM)Maximum Inhibition (%)
FUPY-001c1cncc2c1oc=c20.5298
FUPY-002Cc1cncc2c1oc=c21.295
FUPY-003Clc1cncc2c1oc=c20.8997
Roscovitine (Control)CC(C)Nc1nc(c2ccccc2)c3c(n1)n[nH]c3=O0.45100
Experimental Protocol: Luminescence-Based CDK2/Cyclin A2 Kinase Assay (HTS)

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Furopyridine compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of furopyridine compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate.

    • Include wells with a positive control inhibitor and DMSO-only wells for negative control (100% kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2 enzyme, and the substrate peptide.

    • Dispense 5 µL of the master mix into each well of the assay plate containing the pre-spotted compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

  • Luminescence Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Experimental Workflow for Kinase Inhibition HTS

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Furopyridines, Controls in DMSO) Dispense_Enzyme Dispense Kinase/Substrate Mix to Plate Compound_Plating->Dispense_Enzyme Enzyme_Mix Prepare Kinase/Substrate Mix Enzyme_Mix->Dispense_Enzyme ATP_Solution Prepare ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Solution->Start_Reaction Dispense_Enzyme->Start_Reaction Incubate_Reaction Incubate at RT for 1 hour Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate at RT for 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate at RT for 30 min Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves Calculate_Inhibition->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50 G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in Microplates Incubate_Attach Incubate Overnight for Attachment Cell_Seeding->Incubate_Attach Add_Compounds Add Compounds to Cells Incubate_Attach->Add_Compounds Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Add_Compounds Incubate_Treatment Incubate for 48-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Generate_Curves Generate Dose-Response Curves Calculate_Viability->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50 G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p21_p27 p21/p27 (CKI) CyclinE_CDK2 Cyclin E / CDK2 p21_p27->CyclinE_CDK2 CyclinE_CDK2->Rb CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->Rb E2F E2F Rb->E2F DNA_Replication DNA Replication E2F->DNA_Replication G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation G cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR TRAF2_5 TRAF2/5 TNFR->TRAF2_5 TAK1_complex TAK1/TAB1/TAB2 TRAF2_5->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs I_kappa_B IκB IKK_complex->I_kappa_B NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Gene_Expression Inflammatory Gene Expression NF_kappa_B->Gene_Expression JNK_p38 JNK/p38 MKKs->JNK_p38 JNK_p38->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Furo[3,2-b]pyridine-6-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the formation of ethyl furo[3,2-b]pyridine-6-carboxylate followed by its hydrolysis.

Issue 1: Low or No Yield of Ethyl furo[3,2-b]pyridine-6-carboxylate

Potential Cause Recommended Solution
Incomplete reaction of 5-hydroxynicotinic acid - Ensure starting material is pure and dry. - Verify the quality and stoichiometry of reagents. - Optimize reaction temperature and time. Consider stepwise temperature ramping.
Inefficient cyclization - Experiment with different dehydrating agents or catalysts. - Ensure anhydrous reaction conditions, as moisture can inhibit cyclization.
Side reactions - Analyze crude product by LC-MS or NMR to identify byproducts. - Adjust reaction conditions (e.g., lower temperature) to minimize side reactions.
Incorrect work-up procedure - Ensure the pH is adjusted correctly during extraction. - Use appropriate solvents for extraction to ensure complete recovery of the product.

Issue 2: Low Yield of this compound during Hydrolysis

Potential Cause Recommended Solution
Incomplete hydrolysis of the ethyl ester - Increase the reaction time or temperature. - Use a higher concentration of the base (e.g., NaOH or KOH) or a stronger base. - Consider using a co-solvent (e.g., methanol or ethanol) to improve solubility.
Degradation of the product - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times at high temperatures. - Use milder hydrolysis conditions if degradation is observed.
Product loss during work-up - Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation. - Wash the precipitated product with cold solvent to minimize loss.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Presence of unreacted starting material or byproducts - Optimize the reaction conditions to drive the reaction to completion. - Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent can also be effective.
Product is insoluble or poorly soluble - Test a range of solvents for recrystallization. - If the product is highly insoluble, it may be necessary to convert it to a more soluble salt for purification and then regenerate the acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step typically involves the synthesis of ethyl furo[3,2-b]pyridine-6-carboxylate from 5-hydroxynicotinic acid. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the critical parameters to control for a high yield in the synthesis of the ethyl ester intermediate?

The critical parameters include the purity of the starting materials, the choice of reagents and their stoichiometry, the reaction temperature, and ensuring anhydrous conditions to facilitate the cyclization reaction.

Q3: What are the recommended conditions for the hydrolysis of ethyl furo[3,2-b]pyridine-6-carboxylate?

Basic hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide is a standard method. The reaction is typically carried out at elevated temperatures (e.g., reflux) and monitored until the starting material is consumed.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the esterification and hydrolysis steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are some common side reactions to be aware of?

In the synthesis of the furo[3,2-b]pyridine core, potential side reactions can include incomplete cyclization, and reactions at other positions of the pyridine ring. During hydrolysis, prolonged exposure to harsh basic conditions and high temperatures can lead to degradation of the product.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate

ParameterCondition
Starting Material 5-Hydroxynicotinic acid
Reagents Ethyl chloroacetate, Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 80-120 °C
Reaction Time 4-12 hours
Typical Yield 60-80%

Table 2: Typical Reaction Conditions for the Hydrolysis to this compound

ParameterCondition
Starting Material Ethyl furo[3,2-b]pyridine-6-carboxylate
Reagent Sodium hydroxide (aq. solution)
Solvent Water, Ethanol (co-solvent)
Temperature Reflux (approx. 100 °C)
Reaction Time 2-6 hours
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate

  • To a solution of 5-hydroxynicotinic acid in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl furo[3,2-b]pyridine-6-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the reaction mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start 5-Hydroxynicotinic Acid Reagents1 Ethyl Chloroacetate, K2CO3, DMF Start->Reagents1 Reaction1 Heating (80-120°C) Reagents1->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Intermediate Ethyl furo[3,2-b]pyridine-6-carboxylate Workup1->Intermediate Reagents2 NaOH (aq), Ethanol Intermediate->Reagents2 Reaction2 Reflux Reagents2->Reaction2 Workup2 Acidification & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct Troubleshooting_Logic cluster_ester Ester Synthesis Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield Observed CheckStep Identify problematic step: Ester Synthesis or Hydrolysis? Start->CheckStep IncompleteReaction Incomplete Reaction? CheckStep->IncompleteReaction Ester IncompleteHydrolysis Incomplete Hydrolysis? CheckStep->IncompleteHydrolysis Hydrolysis SideReactions Side Reactions? IncompleteReaction->SideReactions OptimizeConditions Optimize Temp/Time IncompleteReaction->OptimizeConditions PurificationLoss Loss during Purification? SideReactions->PurificationLoss AnalyzeByproducts Analyze Byproducts (LC-MS/NMR) SideReactions->AnalyzeByproducts ImproveWorkup Improve Workup/Purification PurificationLoss->ImproveWorkup Degradation Product Degradation? IncompleteHydrolysis->Degradation IncreaseBase Increase Base/Temp/Time IncompleteHydrolysis->IncreaseBase PrecipitationLoss Loss during Precipitation? Degradation->PrecipitationLoss MilderConditions Use Milder Conditions Degradation->MilderConditions OptimizePH Optimize pH for Precipitation PrecipitationLoss->OptimizePH

Technical Support Center: Optimizing Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for furopyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of furopyridines.

Question 1: I am getting a low yield or no product in my furopyridine synthesis. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield is a frequent challenge in furopyridine synthesis. The potential causes can be broadly categorized as issues with starting materials, reaction conditions, or the inherent stability of the intermediates and products.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Solution: Ensure the purity of your starting materials. Reagents, especially aldehydes and amines, can degrade over time. It is advisable to purify them before use if their quality is uncertain. For instance, aldehydes can be distilled, and solid reagents can be recrystallized.

  • Suboptimal Reaction Temperature:

    • Solution: The optimal temperature can be highly dependent on the specific synthetic route. Some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures. It is recommended to screen a range of temperatures. For example, in some multi-component reactions, heating to 90-110°C is necessary.[1][2] In contrast, other syntheses proceed efficiently at room temperature.

  • Incorrect Solvent Choice:

    • Solution: The solvent plays a crucial role in the reaction's success. Solvent choice can affect reactant solubility, reaction rate, and even the reaction pathway. For some syntheses, aqueous media has been shown to be effective and environmentally friendly.[2] In other cases, organic solvents like DMF, ethanol, or acetonitrile are required.[1][3] If you are experiencing low yields, consider screening a variety of solvents with different polarities.

  • Catalyst Inactivity or Poisoning:

    • Solution: If your reaction employs a catalyst, its activity is paramount. Ensure the catalyst is fresh and has been stored correctly. Catalyst poisoning can occur if impurities are present in the starting materials or solvent.[4] For instance, sulfur-containing compounds can poison palladium catalysts.[4] Consider purifying your reagents and using a freshly opened bottle of solvent.

  • Instability of the Furan Ring:

    • Solution: A significant challenge in some furopyridine syntheses is the instability of the furan ring, particularly under strong acidic conditions. If your synthetic strategy involves the construction of the pyridine ring from a furan precursor using strong acids, this could be the cause of low yield. In such cases, exploring alternative synthetic routes that avoid harsh acidic conditions is recommended. Milder Lewis acids or different cyclization strategies could be beneficial.

  • Inefficient Work-up and Purification:

    • Solution: The desired product might be lost during the work-up and purification steps. Furopyridines can have varying polarities and solubilities. Ensure your extraction and chromatography conditions are optimized for your specific product. It may be beneficial to analyze a sample of the crude reaction mixture by TLC or LC-MS to confirm the presence of the product before proceeding with purification.

Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these unwanted products?

Answer:

Byproduct formation is a common issue that complicates purification and reduces the yield of the desired furopyridine.

Potential Causes & Solutions:

  • Side Reactions of Starting Materials:

    • Solution: Unwanted side reactions, such as the self-condensation of aldehydes or ketones, can compete with the desired reaction.[5] To minimize this, consider adding the more reactive starting material slowly to the reaction mixture. Adjusting the stoichiometry of the reactants can also be beneficial.

  • Decomposition of Product or Intermediates:

    • Solution: As mentioned, the furan ring can be sensitive to certain conditions. If you suspect your product or an intermediate is decomposing, try running the reaction at a lower temperature or for a shorter duration. Analyzing the reaction at different time points can help determine if the product is forming and then degrading.

  • Use of Protecting Groups:

    • Solution: If your starting materials contain multiple reactive functional groups, the use of protecting groups may be necessary to prevent unwanted side reactions.[6] For example, protecting a reactive amine or hydroxyl group can direct the reaction to the desired pathway. The choice of protecting group is critical and should be stable to the reaction conditions and easily removable afterward.

  • Suboptimal pH:

    • Solution: The pH of the reaction mixture can significantly influence the outcome. For reactions involving acid or base catalysis, careful control of the pH is essential. If you are experiencing byproduct formation, it may be beneficial to screen different acids or bases, or to use a buffer.

Question 3: My furopyridine synthesis is not reproducible. What factors should I investigate?

Answer:

Poor reproducibility can be frustrating and is often due to subtle variations in experimental parameters.

Potential Causes & Solutions:

  • Atmospheric Moisture and Oxygen:

    • Solution: Some reagents and intermediates in organic synthesis are sensitive to moisture and oxygen. If you are not already doing so, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous.

  • Variability in Reagent Quality:

    • Solution: As mentioned earlier, the quality of starting materials is crucial. Using reagents from different suppliers or even different batches from the same supplier can sometimes lead to different results. It is good practice to characterize your starting materials before use.

  • Inconsistent Reaction Work-up:

    • Solution: The timing and method of quenching the reaction, as well as the extraction procedure, should be kept consistent between experiments. Variations in these steps can lead to different levels of impurities and affect the final isolated yield.

  • Stirring and Heating Inconsistencies:

    • Solution: Ensure that the reaction mixture is being stirred efficiently to ensure homogeneity, especially in heterogeneous reactions. Also, verify that the reaction temperature is being accurately controlled and is consistent.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data for different furopyridine synthesis methods, providing a comparative overview of reaction conditions and yields.

Table 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media [2]

Aldehyde (2 mmol)Tetronic Acid (2 mmol)6-Amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol)Solvent (10 mL)Temperature (°C)Time (h)Yield (%)
4-Cl-C₆H₄CHOTetronic Acid6-Amino-1,3-dimethylpyrimidine-2,4-dioneWater901092
4-MeO-C₆H₄CHOTetronic Acid6-Amino-1,3-dimethylpyrimidine-2,4-dioneWater90995
4-Me-C₆H₄CHOTetronic Acid6-Amino-1,3-dimethylpyrimidine-2,4-dioneWater901290
C₆H₅CHOTetronic Acid6-Amino-1,3-dimethylpyrimidine-2,4-dioneWater901588

Table 2: Synthesis of Furan[3,2-c]pyridine Derivatives [1]

Starting MaterialReagents and ConditionsProductYield (%)
3-furoyl-L-leucineEaton's reagent (P₂O₅/MeSO₃H), 110 °C, 5 h6-Isobutyl-furan[3,2-c]pyridin-4,7-dione28.9-40.3
6-Isobutyl-furan[3,2-c]pyridin-4,7-dioneNaBH₄, Anhydrous ethanol, rt, 1 h7-Hydroxy-6-isobutyl-furan[3,2-c]pyridin-4(5H)-one63.5-71.5
6-Isobutyl-furan[3,2-c]pyridin-4,7-dione1,2-Dibromoethane, K₂CO₃, Acetonitrile, 70 °C, 4 h5-(2-bromoethyl)-6-isobutyl-furan[3,2-c]pyridine-4,7-dioneNot specified

Detailed Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media [2]

  • To a 25 mL round-bottom flask, add 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), the desired aromatic aldehyde (2 mmol), and tetronic acid (2 mmol).

  • Add 10 mL of water to the flask.

  • Stir the suspension at 90°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 9 to 30 hours depending on the aldehyde used.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the crystalline powder that forms by filtration.

  • Wash the collected solid with water.

  • Recrystallize the crude product from ethanol to obtain the purified furopyridine derivative.

Protocol 2: Synthesis of 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione [1]

  • In a reaction vessel, dissolve N-(3-furanoyl)-L-leucine (2.22 mmol, 1.0 eq.) in 5 mL of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

  • Stir the solution at 110°C for 5 hours.

  • After the reaction is complete, carefully quench the reaction by adding it to an ice-water mixture.

  • Filter the resulting solution and adjust the pH to neutral.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on a silica gel column to obtain the desired product.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or No Product check_reagents Check Starting Material Purity start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent check_catalyst Check Catalyst Activity start->check_catalyst check_stability Assess Furan Ring Stability start->check_stability review_workup Review Work-up & Purification start->review_workup solution Improved Yield check_reagents->solution Pure reagents used optimize_temp->solution Optimal temperature found optimize_solvent->solution Optimal solvent found check_catalyst->solution Active catalyst used check_stability->solution Milder conditions applied review_workup->solution Efficient work-up established

Caption: Troubleshooting workflow for low-yield furopyridine synthesis.

Experimental_Workflow reagents Reactants: - Aldehyde - Tetronic Acid - Aminopyrimidine reaction Reaction: - Aqueous Media - 90°C reagents->reaction workup Work-up: - Cool to RT - Filter - Wash with Water reaction->workup purification Purification: - Recrystallize from Ethanol workup->purification product Final Product: Furopyridopyrimidine purification->product

Caption: Experimental workflow for a three-component furopyridine synthesis.

Synthesis_Strategy furopyridine Furopyridine Core strategy1 Strategy 1: Form Furan Ring furopyridine->strategy1 strategy2 Strategy 2: Form Pyridine Ring furopyridine->strategy2 pyridine_start Pyridine Precursor strategy1->pyridine_start furan_start Furan Precursor strategy2->furan_start

Caption: Two primary retrosynthetic strategies for furopyridine synthesis.

References

Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[3,2-b]pyridine derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the Furo[3,2-b]pyridine core?

A1: The primary synthetic routes to the Furo[3,2-b]pyridine scaffold include:

  • Palladium-catalyzed cross-coupling and heteroannulation: This is a widely used method, often involving a Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization.[1][2]

  • Successive regioselective metalations: This strategy allows for the controlled functionalization of the Furo[3,2-b]pyridine core by sequential deprotonation and reaction with electrophiles.[3]

  • Palladium-catalyzed intramolecular cyclization: This approach utilizes precursors that undergo a palladium-catalyzed cyclization to form the fused furan ring.[4]

  • Multi-component reactions: These reactions allow for the construction of the Furo[3,2-b]pyridine skeleton in a single step from multiple starting materials.

Q2: I am observing low yields in my Sonogashira coupling reaction prior to the cyclization step. What are the potential causes?

A2: Low yields in Sonogashira couplings can stem from several factors:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Impure starting materials: The purity of the pyridine halide, terminal alkyne, and base is crucial. Impurities can interfere with the catalytic cycle.

  • Suboptimal reaction conditions: The choice of palladium source, copper co-catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Systematic optimization of these parameters is often necessary.

  • Homocoupling of the alkyne: A common side reaction is the Glaser coupling of the terminal alkyne. This can be minimized by the slow addition of the alkyne or by using a copper-free Sonogashira protocol.

Q3: How can I control the regioselectivity during the functionalization of the Furo[3,2-b]pyridine core?

A3: Achieving high regioselectivity is a common challenge. The use of directed metalation strategies is a powerful tool for controlling the position of functionalization. By carefully choosing the directing group and the organolithium reagent, specific protons on the Furo[3,2-b]pyridine ring can be selectively abstracted, allowing for the introduction of electrophiles at the desired position.[3]

Troubleshooting Guides

Problem 1: Low Yield of Furo[3,2-b]pyridine in Palladium-Catalyzed Intramolecular Cyclization

Symptoms:

  • The starting material is largely unreacted after the specified reaction time.

  • Multiple side products are observed by TLC or LC-MS analysis.

  • The desired product is obtained in yields significantly lower than reported in the literature.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand The choice of phosphine ligand is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos, which can improve catalyst stability and activity.
Incorrect Base The strength and nature of the base can influence the reaction rate and selectivity. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a phosphate (e.g., K₃PO₄) or an organic base (e.g., DBU).
Suboptimal Solvent The polarity and boiling point of the solvent can affect reaction kinetics. Common solvents for these reactions include dioxane, toluene, and DMF. A solvent screen may be necessary to identify the optimal choice for your specific substrate.
Presence of Oxygen Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent prior to adding the catalyst.

Experimental Protocol: Optimization of Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a general workflow for optimizing the yield of a Furo[3,2-b]pyridine derivative via intramolecular cyclization.

cluster_optimization Optimization Workflow start Low Yield Observed catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Vary Phosphine Ligands (e.g., PPh₃, XPhos) catalyst->ligand base Test Different Bases (e.g., K₂CO₃, K₃PO₄, DBU) ligand->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) base->solvent temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp end Optimized Yield temp->end

Caption: A logical workflow for optimizing the yield of Furo[3,2-b]pyridine synthesis.

Problem 2: Formation of Side Products and Purification Challenges

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks close to the desired product.

  • Column chromatography results in poor separation and cross-contamination of fractions.

  • The isolated product has a low purity as determined by NMR or HPLC.

Possible Side Reactions and Purification Strategies:

Side ReactionIdentificationPurification Strategy
Homocoupling of Alkyne (Glaser Product) Mass spectrometry will show a peak corresponding to double the molecular weight of the alkyne starting material.This byproduct is often less polar than the desired product and can be separated by silica gel chromatography using a non-polar eluent system.
Dehalogenation of Pyridine Starting Material The mass spectrum will show a peak corresponding to the pyridine starting material minus the halogen atom.This byproduct can be difficult to separate due to similar polarity. Recrystallization or preparative HPLC may be necessary.
Incomplete Cyclization The presence of the uncyclized intermediate can be confirmed by NMR, which will show signals for the alkyne and the precursor's pyridine ring protons.If the polarity difference is sufficient, flash chromatography can be effective. Otherwise, optimizing the reaction time and temperature to drive the cyclization to completion is the best approach.

Experimental Protocol: Purification of Furo[3,2-b]pyridine Derivatives

  • Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Silica Gel Chromatography:

    • Prepare a silica gel column with an appropriate diameter based on the amount of crude product.

    • Choose an eluent system based on TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Carefully load the crude product onto the column and begin elution, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Recrystallization (if necessary):

    • If the product is a solid and still contains impurities after chromatography, dissolve it in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

cluster_purification Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Drying) start->workup chromatography Silica Gel Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Furo[3,2-b]pyridine recrystallization->pure_product

Caption: A standard workflow for the purification of Furo[3,2-b]pyridine derivatives.

Key Experimental Protocols

Synthesis of 2-Substituted Furo[3,2-b]pyridines via Pd/C-Cu Catalysis under Ultrasound[1][2]

This one-pot method involves a sequential C-C coupling and C-O bond formation.

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Pd/C

  • CuI

  • PPh₃

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethanol (10 mL), add 10% Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 mmol).

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.

Yield Data for Selected Derivatives:

R-group of AlkyneProductYield (%)
Phenyl2-Phenyl-Furo[3,2-b]pyridine85
4-Methylphenyl2-(4-Methylphenyl)-Furo[3,2-b]pyridine82
4-Methoxyphenyl2-(4-Methoxyphenyl)-Furo[3,2-b]pyridine88
Successive Regioselective Metalations of Furo[3,2-b]pyridine[3]

This protocol allows for the introduction of various functional groups at specific positions of the Furo[3,2-b]pyridine core.

Materials:

  • Furo[3,2-b]pyridine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., TMSCl, DMF, I₂)

Procedure for C7-Functionalization:

  • Dissolve Furo[3,2-b]pyridine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere and cool to -78 °C.

  • Add n-BuLi (1.1 mmol) dropwise and stir the solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Procedure for C2-Functionalization (after C7-silylation):

  • Starting with 7-(trimethylsilyl)Furo[3,2-b]pyridine, repeat the above procedure to achieve lithiation and subsequent electrophilic quench at the C2 position.

cluster_metalation Regioselective Metalation Pathway start Furo[3,2-b]pyridine step1 1. n-BuLi, THF, -78°C 2. Electrophile 1 (E1) start->step1 product1 7-E1-Furo[3,2-b]pyridine step1->product1 step2 1. n-BuLi, THF, -78°C 2. Electrophile 2 (E2) product1->step2 product2 2-E2-7-E1-Furo[3,2-b]pyridine step2->product2

Caption: Stepwise functionalization of Furo[3,2-b]pyridine via regioselective metalation.

References

Technical Support Center: Purification of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Furo[3,2-b]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential solutions and preventative measures.

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: The presence of impurities is a common reason for a depressed and broad melting point range, as well as discoloration. Based on typical synthetic routes for furopyridine derivatives, likely impurities include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the furan or pyridine rings.

  • Side-products: Incomplete cyclization or alternative reaction pathways can lead to various isomeric or related heterocyclic by-products.

  • Residual solvents: Solvents used in the reaction or initial work-up may be trapped in the crude product.

  • Reagents: Catalysts or reagents used in the synthesis may not have been fully removed.

To identify the specific impurities, we recommend analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am having difficulty purifying this compound by recrystallization. It either oils out or the recovery is very low. What should I do?

A2: Recrystallization can be challenging for polar, functionalized heterocyclic compounds. Here are some troubleshooting steps:

  • Solvent Selection is Crucial: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For a polar compound like this compound, consider the following:

    • Single Solvents: Alcohols (e.g., ethanol, methanol) or water can be effective.

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can provide the necessary solubility gradient. Common combinations for polar compounds include:

      • Ethanol/Water

      • Methanol/Water

      • Acetone/Water

      • Heptane/Ethyl Acetate

  • Troubleshooting Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:

    • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Using a higher volume of solvent: This can prevent the saturation point from being reached at a temperature above the compound's melting point in that solvent.

    • Adding a seed crystal: A small crystal of pure product can initiate crystallization.

    • Scratching the inside of the flask: This can create nucleation sites for crystal growth.

  • Improving Low Recovery:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure complete precipitation: Cool the solution thoroughly in an ice bath before filtration.

    • Wash the collected crystals with cold solvent: This will remove surface impurities without dissolving a significant amount of the product.

Q3: Column chromatography is giving me poor separation of this compound from its impurities. How can I optimize the separation?

A3: this compound is a polar compound, which can lead to streaking and poor separation on silica gel. Here are some optimization strategies:

  • Stationary Phase: Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen and the carboxylic acid group. Consider using:

    • Neutral or basic alumina: This can reduce the strong acidic interactions.

    • Reversed-phase silica (C18): This is suitable for polar compounds, using a polar mobile phase.

  • Mobile Phase (Eluent):

    • For Normal Phase (Silica/Alumina): Start with a moderately polar solvent system and gradually increase the polarity. Good starting points for polar compounds include:

      • Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10)

      • Ethyl Acetate/Hexane mixtures with a higher proportion of ethyl acetate.

    • To Reduce Streaking: Add a small amount of a modifier to the eluent:

      • Acetic acid or formic acid (0.1-1%): This will protonate the pyridine nitrogen, reducing its interaction with the silica and leading to sharper peaks.

      • Triethylamine (0.1-1%): This will deprotonate the acidic silanols on the silica surface, reducing tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.

Q4: How can I effectively remove baseline impurities that are very similar in polarity to my product?

A4: When impurities have very similar polarity to the desired product, standard purification techniques may be insufficient. Consider the following advanced methods:

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid and the basic nature of the pyridine ring.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure product.

    • Collect the precipitated solid by filtration.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, Prep-HPLC offers high resolution. A mixed-mode column (combining reversed-phase and ion-exchange characteristics) can be particularly effective for separating isomers of pyridinecarboxylic acids.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Comments
Ethanol/WaterVariesGood for polar compounds. Start by dissolving in hot ethanol and add water dropwise until turbidity appears, then reheat to dissolve and cool slowly.
Methanol/WaterVariesSimilar to ethanol/water, but methanol is more polar.
Acetone/WaterVariesAnother effective system for moderately polar compounds.
Heptane/Ethyl AcetateVariesA less polar system that can be effective if the impurities are significantly more or less polar than the product.

Table 2: Suggested Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase SystemModifier (Optional)Application
Silica GelDichloromethane/Methanol0.1-1% Acetic AcidFor general purification of the polar product. The acid helps to reduce peak tailing.
Silica GelEthyl Acetate/Hexane0.1-1% Acetic AcidUseful if impurities are significantly less polar.
Neutral AluminaDichloromethane/MethanolNoneTo avoid strong acidic interactions with the silica gel.
Reversed-Phase (C18)Acetonitrile/Water0.1% Formic Acid or Trifluoroacetic Acid (TFA)For high-resolution separation, particularly for removing polar impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.

  • Back-Extraction (Optional): To remove any remaining neutral impurities from the aqueous layer, wash it with a fresh portion of ethyl acetate.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1M HCl) dropwise with stirring until the product precipitates out completely (check with pH paper to ensure the solution is acidic).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Furo[3,2-b]pyridine- 6-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Analysis TLC / HPLC / LC-MS Recrystallization->Analysis Column->Analysis AcidBase->Analysis Analysis->Recrystallization Further Purification Needed Analysis->Column Further Purification Needed Pure Pure Product Analysis->Pure Purity Confirmed Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery No Solution1 Slow Cooling / More Solvent OilingOut->Solution1 NoCrystals No Crystals Form LowRecovery->NoCrystals And Solution2 Minimize Hot Solvent / Chill Thoroughly LowRecovery->Solution2 Solution3 Seed Crystal / Scratch Flask NoCrystals->Solution3

Technical Support Center: Palladium-Catalyzed Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed furopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side reactions in these synthetic processes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of furopyridines using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Issue 1: Low yield of the desired furopyridine product with significant formation of a homocoupled biaryl byproduct.

  • Question: My Suzuki-Miyaura coupling to form a substituted furopyridine is giving a low yield, and I am observing a significant amount of a homocoupled product from my boronic acid reagent. How can I minimize this side reaction?

  • Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1] To minimize this, consider the following troubleshooting steps:

    • Thoroughly Degas Your Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your solvent and reaction setup are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Optimize the Palladium Pre-catalyst: The choice of palladium source and ligands can significantly impact the prevalence of side reactions. Using a pre-formed, well-defined Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.[2]

    • Adjust the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling over homocoupling. However, a large excess can lead to purification challenges.

    • Ligand Selection: The steric and electronic properties of the phosphine ligand are crucial. More electron-rich and bulky ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the cross-coupling pathway.

    • Base Selection: The choice of base can influence the reaction outcome. Weaker bases may sometimes reduce the rate of homocoupling. It is advisable to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

Illustrative Data on Homocoupling Side Product Formation:

Catalyst SystemBaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O6525
Pd₂(dba)₃ / SPhosK₃PO₄Toluene85<5
Pd(dppf)Cl₂Cs₂CO₃DMF7815

Issue 2: Formation of a dehalogenated furopyridine byproduct.

  • Question: In my palladium-catalyzed cross-coupling reaction with a halogenated furopyridine, I am observing a significant amount of the corresponding furopyridine where the halogen has been replaced by a hydrogen atom. What causes this and how can I prevent it?

  • Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene.[3][4][5][6][7] This can occur through various mechanisms, including β-hydride elimination from a palladium-alkoxide intermediate or reaction with a hydride source in the reaction mixture.[3] Here are some strategies to mitigate dehalogenation:

    • Choice of Halogen: The nature of the halogen on your furopyridine substrate can influence the rate of dehalogenation. Bromo and chloro derivatives are often less prone to dehalogenation than their iodo counterparts.[4][5][6]

    • Solvent and Base Selection: Solvents that can act as hydride donors (e.g., alcohols) or certain amine bases can promote dehalogenation.[3] Consider using aprotic solvents like dioxane, toluene, or DMF. The choice of base is also critical; inorganic bases like carbonates or phosphates are often preferred over amine bases if dehalogenation is an issue.

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the side reaction.

    • Protecting Groups: In some cases, particularly with N-H containing heterocycles, the presence of a protecting group on a nitrogen atom can suppress dehalogenation.[7]

Issue 3: Low conversion or decomposition of the furopyridine-boronic acid/ester in Suzuki-Miyaura coupling.

  • Question: My furopyridine-boronic acid appears to be unstable under the reaction conditions, leading to low yields. How can I address this?

  • Answer: Protodeborylation, the cleavage of the C-B bond, is a known decomposition pathway for boronic acids, especially for heteroaromatic boronic acids.[3] The electron-rich nature of the furan ring and the presence of the pyridine nitrogen can influence the stability of the boronic acid.

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be used to circumvent protodeborylation.

    • Reaction Conditions: Minimize reaction time and temperature where possible. Anhydrous conditions and the choice of a suitable base are also important factors.

    • One-Pot Procedures: Consider in situ generation of the boronic acid or ester followed by immediate cross-coupling to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the palladium-catalyzed synthesis of furopyridines?

A1: The most frequently encountered side reactions include:

  • Homocoupling: The self-coupling of either the organometallic reagent (e.g., boronic acid) or the halide to form symmetrical dimers.[1][8][9]

  • Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom.[3][4][5][6][7]

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid or ester, which is replaced by a carbon-hydrogen bond.[3]

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, this can lead to the formation of a hydrodehalogenated arene and an imine.[10]

Q2: How does the structure of the furopyridine core affect side reactions?

A2: The electronic properties of the furopyridine ring system can influence the propensity for certain side reactions. The electron-rich furan portion and the electron-deficient pyridine ring can affect the reactivity of the palladium catalyst and the stability of intermediates. For instance, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially altering the catalytic cycle and influencing the rates of desired versus undesired reaction pathways.

Q3: Can the choice of palladium catalyst and ligand minimize side product formation?

A3: Absolutely. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical for controlling selectivity. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or specific bidentate ligands (e.g., dppf) are often used to promote the desired cross-coupling and suppress side reactions like homocoupling and dehalogenation. Pre-formed catalysts can also offer better control over the active catalytic species.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize Aryl-Furopyridines with Minimized Homocoupling

  • Reagent and Solvent Preparation:

    • Ensure the furopyridine halide, arylboronic acid, base (e.g., K₃PO₄), and solvent (e.g., toluene or dioxane) are of high purity.

    • The solvent must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the furopyridine halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

    • Add the degassed solvent via cannula.

  • Catalyst Addition:

    • In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and any additional ligand if required.

    • Add the catalyst solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions cluster_main Palladium-Catalyzed Furopyridine Synthesis cluster_side Common Side Reactions Furopyridine-X Furopyridine-X Desired Product Furopyridine-Aryl Furopyridine-X->Desired Product Pd(0) Catalyst, Base, Ligand Dehalogenation Furopyridine-H Furopyridine-X->Dehalogenation Hydride Source Ar-M Aryl-M (M = B(OR)₂, SnR₃, etc.) Ar-M->Desired Product Homocoupling Aryl-Aryl Ar-M->Homocoupling O₂ Protodeborylation Ar-H Ar-M->Protodeborylation H⁺ Source Pd(0) Catalyst Pd(0) Catalyst

Caption: Overview of desired reaction and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product identify Identify Side Product(s) (e.g., by MS, NMR) start->identify homocoupling Homocoupling Observed identify->homocoupling Yes dehalogenation Dehalogenation Observed identify->dehalogenation Yes other Other Issues (e.g., Starting Material) identify->other No Dominant Side Product solution_homo Degas Thoroughly Optimize Ligand/Base Use Pre-catalyst homocoupling->solution_homo solution_dehalo Change Halogen (I -> Br/Cl) Use Aprotic Solvent Screen Ligands/Bases dehalogenation->solution_dehalo solution_other Check Reagent Purity Optimize Temperature/Time Screen Solvents other->solution_other end Improved Synthesis solution_homo->end solution_dehalo->end solution_other->end

Caption: A logical workflow for troubleshooting side reactions.

References

Troubleshooting low yield in copper-mediated cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-mediated cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction shows very low or no conversion. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be resolved by systematically checking the fundamental components of the reaction.

  • Catalyst Activity: The copper catalyst is essential. Ensure that the copper source is active and of the correct oxidation state. Copper(I) species are typically the active catalysts in many cyclization reactions. If using a Copper(II) precatalyst, ensure the conditions are suitable for its reduction to Copper(I) in situ.[1][2] The absence of a copper catalyst can lead to a significant decrease in product yield or no reaction at all.[3]

  • Base Strength and Stoichiometry: Many copper-mediated cyclizations require a base. The choice and amount of base are crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), potassium tert-amylate (KMB), or cesium carbonate (Cs2CO3) are often effective.[3][4] Insufficient base (less than stoichiometric amounts) can result in trace or no product formation.[3]

  • Starting Material Purity: Impurities in starting materials can poison the catalyst or lead to side reactions. Ensure the purity of your substrates and reagents through appropriate purification techniques. Commercially available starting materials may contain inhibitors or byproducts that interfere with the catalysis.[5][6]

  • Atmosphere Control: Many copper(I) catalysts are sensitive to oxygen and can be oxidized to the less active copper(II) state.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often critical to prevent catalyst deactivation.

Q2: The yield of my desired product is low. How can I optimize the reaction conditions?

Optimizing reaction parameters is key to improving yield. A systematic approach, screening one variable at a time, is recommended.

  • Copper Source: The choice of the copper salt can significantly impact yield. Common sources include CuI, CuBr, CuCl, and Cu(OAc)₂. In one study on benzimidazole synthesis, CuI was found to be the most effective catalyst, providing a significantly higher yield compared to other copper(I) and copper(II) salts.[3]

  • Solvent Selection: The reaction solvent influences the solubility of reagents and the stability of the catalytic species.[7] Aprotic polar solvents like DMSO, DMF, Dioxane, or Toluene are frequently used.[3][4][8] Screening a range of solvents is advisable, as the optimal choice is often substrate-dependent. For instance, in a specific benzimidazole synthesis, tert-amyl alcohol was found to be superior to other solvents like ethylene glycol, dioxane, and DMF.[3]

  • Ligand Effects: While some copper-mediated cyclizations are "ligand-free," many benefit from the addition of a ligand to stabilize the copper catalyst and promote the desired transformation.[3][7][9] Common ligands include N,N-dimethylethylenediamine, proline, and various phosphines.[3][10] However, in some cases, the addition of a ligand can decrease the yield, highlighting the importance of experimental validation.[3]

  • Temperature and Reaction Time: These parameters are critical. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessively high temperatures can cause substrate decomposition or catalyst deactivation.[5] Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction duration. Extending the reaction time does not always lead to a significant increase in yield and can sometimes promote byproduct formation.[3]

Q3: My reaction starts but appears to stall before completion. What could be causing this?

Reaction stalling often points to catalyst deactivation or instability of a reaction component.

  • Catalyst Deactivation: The active Cu(I) catalyst can be susceptible to oxidation or disproportionation.[11] This can be mitigated by using stabilizing ligands or ensuring strictly anaerobic conditions.[1] Catalyst deactivation can also occur through poisoning by impurities (e.g., sulfur or halides) in the starting materials or solvent.[5][12][13] Sintering, or the agglomeration of copper particles at high temperatures, is another deactivation pathway that reduces the active surface area of the catalyst.[5][12]

  • Substrate or Product Instability: The starting material or the desired product may be unstable under the reaction conditions, leading to decomposition over time. Analyze aliquots of the reaction mixture at different time points to assess the stability of all components.

  • Inhibitory Byproduct Formation: The reaction may generate a byproduct that inhibits the catalyst. This can sometimes be identified by detailed analysis of the reaction mixture.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your copper-mediated cyclization reaction.

TroubleshootingWorkflow start Low or No Yield check_reagents Step 1: Verify Reagents & Setup start->check_reagents reagent_purity Purity of Starting Materials? check_reagents->reagent_purity catalyst_activity Active Catalyst Source? reagent_purity->catalyst_activity Yes purify_reagents Action: Purify/Re-characterize Starting Materials & Solvents reagent_purity->purify_reagents No base_check Correct Base & Stoichiometry? catalyst_activity->base_check Yes replace_catalyst Action: Use Fresh/High-Purity Copper Source catalyst_activity->replace_catalyst No inert_atm Inert Atmosphere Maintained? base_check->inert_atm Yes adjust_base Action: Screen Base Type & Adjust Equivalents base_check->adjust_base No improve_setup Action: Improve Degassing & Use Schlenk Technique inert_atm->improve_setup No optimize Step 2: Optimize Reaction Conditions inert_atm->optimize Yes purify_reagents->catalyst_activity replace_catalyst->base_check adjust_base->inert_atm improve_setup->optimize screen_params Systematically Screen: - Copper Source - Solvent - Ligand (if applicable) - Temperature - Concentration optimize->screen_params investigate Step 3: Investigate Deactivation screen_params->investigate reaction_profile Action: Monitor Reaction Profile (TLC, LC-MS over time) investigate->reaction_profile stalling Reaction Stalling? reaction_profile->stalling deactivation Possible Catalyst Deactivation or Substrate Degradation stalling->deactivation Yes success Yield Improved stalling->success No deactivation->success

Caption: A step-by-step workflow for troubleshooting low yields.

Data Summary Tables

Table 1: Effect of Copper Catalyst on Benzimidazole Synthesis Yield

This table summarizes the isolated yields of a model cyclization reaction using different copper catalysts. The reaction was performed with o-bromoaniline and n-butyronitrile.

EntryCatalyst (0.1 equiv.)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1CuBrt-BuOKt-BuOH841780[3]
2CuClt-BuOKt-BuOH841765[3]
3Cu₂Ot-BuOKt-BuOH841773[3]
4CuBr₂t-BuOKt-BuOH841756[3]
5CuCl₂t-BuOKt-BuOH841752[3]
6Cu(OAc)₂t-BuOKt-BuOH841748[3]
7CuI t-BuOK t-BuOH 84 17 86 [3]

Conditions as reported in the reference. This data illustrates the significant impact of the copper salt on reaction efficiency.

Table 2: Effect of Base and Solvent on Benzimidazole Synthesis Yield

This table shows the optimization of the base and solvent for the same model reaction, using the optimal catalyst (CuI) from Table 1.

EntryCatalyst (0.1 equiv.)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1CuIKOHt-BuOH8417Trace[3]
2CuIK₂CO₃t-BuOH8417Trace[3]
3CuIK₃PO₄t-BuOH8417ND[3]
4CuIt-BuOKt-BuOH841786[3]
5CuIKMB t-Amyl alcohol 120 17 98 [3]
6CuIKMBEthylene Glycol1201756[3]
7CuIKMBDioxane1201782[3]
8CuIKMBToluene1201775[3]

ND = Not Detected. KMB = Potassium tert-amylate. This data highlights the critical interplay between the base, solvent, and temperature.

Key Experimental Protocols

Protocol 1: General Procedure for a Ligand-Free Copper-Catalyzed Cyclization

This protocol is a representative example based on the synthesis of benzimidazoles.[3]

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide substrate (1.0 mmol, 1.0 equiv.), the copper(I) iodide catalyst (CuI, 0.1 equiv.), and the base (e.g., potassium tert-amylate, 2.0 equiv.).

  • Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the nitrile coupling partner (2.0 equiv.) and the anhydrous solvent (e.g., t-amyl alcohol, 6 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 17 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Conceptual Diagrams

Generalized Catalytic Cycle

This diagram illustrates a simplified, plausible catalytic cycle for a copper-mediated intramolecular C-N cross-coupling reaction.

CatalyticCycle Cu_I Active Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu_I->Oxidative_Addition Substrate Substrate (e.g., o-haloarylamine) Substrate->Oxidative_Addition + Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Base_Coordination Base-mediated Deprotonation Cu_III_Intermediate->Base_Coordination Reductive_Elimination Reductive Elimination (C-N Bond Formation) Reductive_Elimination->Cu_I Catalyst Regeneration Product Cyclized Product Reductive_Elimination->Product Base_Coordination->Reductive_Elimination

Caption: A simplified representation of a copper catalytic cycle.

References

Technical Support Center: Furo[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Furo[3,2-b]pyridine-6-carboxylic acid for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Solvent Selection:

    • Use aprotic, anhydrous solvents for stock solutions (e.g., DMSO, DMF).

    • If aqueous buffers are required for assays, prepare fresh solutions from a DMSO stock immediately before use.

  • pH of Aqueous Solutions:

    • The stability of heterocyclic carboxylic acids can be pH-dependent. It is advisable to maintain the pH of the solution close to neutral (pH 7.0-7.4) unless the experimental protocol requires acidic or basic conditions.

    • Buffer the aqueous solution to maintain a stable pH.

  • Temperature During Experiment:

    • Perform experiments at a controlled and consistent temperature. Avoid repeated freeze-thaw cycles of stock solutions.

  • Light Exposure:

    • Protect solutions from light by using amber vials or covering the containers with aluminum foil.

Issue: Loss of Compound Potency Over Time in Stored Solutions

Possible Cause: Long-term storage instability.

Troubleshooting Steps:

  • Storage of Solid Compound:

    • Store the solid compound in a tightly sealed container at -20°C, as recommended.[1]

    • Protect from moisture by storing in a desiccator.

  • Storage of Stock Solutions:

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Use solutions within a defined period. It is recommended to perform a stability study to determine the acceptable storage duration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The solid compound should be stored in a dry, sealed container in a freezer at -20°C.[1] Solutions, particularly in protic solvents, are expected to be less stable. Stock solutions in anhydrous DMSO should be stored in aliquots at -20°C or -80°C and protected from light.

Q2: How can I assess the stability of this compound in my experimental conditions?

A2: A forced degradation study is recommended. This involves exposing the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing for degradation products using a stability-indicating analytical method, such as HPLC.

Q3: Are there known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not well-documented in the public domain. However, based on the structure, potential degradation could involve decarboxylation, oxidation of the furan or pyridine rings, or hydrolysis under extreme pH conditions.

Q4: What is the predicted pKa of this compound?

A4: The predicted pKa is approximately 2.03 ± 0.30.[1] This indicates it is a relatively acidic compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅NO₃[1]
Molecular Weight163.13 g/mol [1]
Predicted pKa2.03 ± 0.30[1]
Recommended StorageSealed in dry, Store in freezer, under -20°C[1]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound. Researchers should adapt the conditions based on their specific experimental needs and analytical capabilities.

Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.

Visualizations

Signaling Pathways

Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog signaling pathway and as inhibitors of cdc-like kinases (CLKs).[2][3]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI Complex GLI Complex SMO->GLI Complex Activates SUFU SUFU SUFU->GLI Complex Sequesters GLI Active GLI Active GLI Complex->GLI Active Translocates Furo[3,2-b]pyridine\nDerivative Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine\nDerivative->SMO Modulates Target Gene Expression Target Gene Expression GLI Active->Target Gene Expression Promotes CLK_Inhibition_Workflow Furo[3,2-b]pyridine\nDerivative Furo[3,2-b]pyridine Derivative CLKs Cdc-like Kinases (CLK1, CLK2, CLK4) Furo[3,2-b]pyridine\nDerivative->CLKs Inhibits SR Proteins SR Proteins CLKs->SR Proteins Phosphorylates Phosphorylated\nSR Proteins Phosphorylated SR Proteins SR Proteins->Phosphorylated\nSR Proteins Alternative Splicing Alternative Splicing Phosphorylated\nSR Proteins->Alternative Splicing Regulates Spliced mRNA Spliced mRNA Alternative Splicing->Spliced mRNA mRNA mRNA mRNA->Alternative Splicing Troubleshooting_Logic Inconsistent Results Inconsistent Results Compound Degradation Compound Degradation Inconsistent Results->Compound Degradation Check Storage Check Storage Compound Degradation->Check Storage Check Solution Prep Check Solution Prep Compound Degradation->Check Solution Prep Check Assay Conditions Check Assay Conditions Compound Degradation->Check Assay Conditions Solid at -20°C Solid at -20°C Check Storage->Solid at -20°C Fresh Solutions Fresh Solutions Check Solution Prep->Fresh Solutions Controlled Temp & Light Controlled Temp & Light Check Assay Conditions->Controlled Temp & Light

References

Technical Support Center: Scaling Up the Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Furo[3,2-b]pyridine-6-carboxylic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the Furo[3,2-b]pyridine core?

A1: Several synthetic strategies have been developed for the Furo[3,2-b]pyridine scaffold. A prevalent method involves a one-pot, sequential C-C coupling and C-O bond formation reaction. This is often achieved through a Sonogashira cross-coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular heteroannulation. Palladium catalysts, often in combination with a copper co-catalyst, are frequently employed to facilitate this transformation.[1][2] Alternative approaches may involve the cyclization of appropriately functionalized pyridine derivatives.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key considerations include:

  • Thermal Management: Many of the coupling and cyclization reactions are exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.

  • Reagent Handling: The use of pyrophoric reagents like n-butyllithium or flammable solvents requires strict anhydrous conditions and appropriate fire safety measures.

  • Pressure Build-up: Reactions that evolve gas, such as those involving the use of carbonates or azides, should be performed in appropriately rated vessels with pressure relief systems.

  • Catalyst Handling: Palladium catalysts can be pyrophoric upon exposure to air, especially after use when they may be finely divided and coated with organic material. Handle with care under an inert atmosphere.

Q3: How can I improve the yield and purity of my product during scale-up?

A3: Optimizing reaction parameters is key to improving yield and purity on a larger scale. Consider the following:

  • Solvent Quality: Ensure the use of dry, high-purity solvents to prevent side reactions.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reactants and catalysts. A slight excess of one reactant may be beneficial on a small scale but can lead to significant impurity formation at a larger scale.

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, LC-MS, or NMR) to monitor the reaction progress and ensure complete conversion before work-up.

  • Purification Method: Column chromatography may not be practical for large quantities. Investigate alternative purification methods such as recrystallization or slurry washes to isolate the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Furo[3,2-b]pyridine Core 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction temperature. 4. Presence of moisture or oxygen.1. Monitor the reaction closely using TLC or LC-MS and extend the reaction time if necessary. 2. Use fresh, high-quality catalyst and ensure an inert atmosphere. Consider using a ligand to stabilize the catalyst. 3. Optimize the reaction temperature. Some reactions may benefit from a gradual increase in temperature. 4. Ensure all glassware is oven-dried and reactions are run under a positive pressure of an inert gas (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Significant Side Products 1. Homocoupling of the alkyne (Glaser coupling). 2. Protodehalogenation of the starting pyridine. 3. Over-reaction or decomposition at high temperatures.1. Use a copper co-catalyst (e.g., CuI) and an appropriate amine base (e.g., triethylamine or diisopropylamine) to suppress homocoupling. 2. Ensure a strictly inert atmosphere and use a well-defined catalyst system. 3. Maintain careful temperature control and avoid localized overheating.
Difficulty in Removing the Palladium Catalyst 1. The catalyst is finely dispersed in the reaction mixture. 2. The product coordinates with the palladium.1. Filter the reaction mixture through a pad of celite or a specialized palladium scavenger. 2. Treat the crude product solution with a chelating agent or perform an activated carbon treatment.
Product is an Inseparable Mixture of Isomers 1. Non-regioselective cyclization. 2. Isomerization under reaction conditions.1. Re-evaluate the synthetic route to favor the desired regioselectivity. The choice of starting materials and reaction conditions can significantly influence the outcome. 2. Analyze the reaction at different time points to check for isomerization. If it occurs, consider milder reaction conditions or a shorter reaction time.
Poor Solubility of Starting Materials or Product 1. Inappropriate solvent choice for the scale of the reaction. 2. Precipitation of intermediates or product.1. Conduct solubility studies to find a more suitable solvent or solvent mixture for the desired concentration. 2. If the product precipitates, this can sometimes be advantageous for purification (crystallization). If an intermediate precipitates, a different solvent system or higher reaction temperature may be required.

Experimental Protocols

Representative Gram-Scale Synthesis of a Furo[2,3-b]pyridine Core (Adaptable for Furo[3,2-b]pyridine)

This protocol is based on a reported gram-scale synthesis of a related isomer and can be adapted for the synthesis of this compound with appropriate starting materials.[3]

Step 1: SNAr and Cyclization

  • To a solution of a suitable di-substituted pyridine (e.g., a chloropyridine with an adjacent activating group) in an appropriate solvent (e.g., DMF or THF), add a nucleophile (e.g., the sodium salt of an alpha-hydroxy ester) at room temperature.

  • The reaction is typically stirred for several hours to overnight.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product from this step is often carried forward to the next step without further purification.

Step 2: Saponification

  • Dissolve the crude ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • After the reaction is complete, acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Step 3: Decarboxylation (if necessary)

  • If the synthesis yields a dicarboxylic acid or a precursor that requires decarboxylation, the carboxylic acid from the previous step can be heated in a high-boiling solvent (e.g., diphenyl ether) or treated with a decarboxylating agent.

  • The progress of the decarboxylation should be monitored by TLC or LC-MS.

  • Once complete, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid, or by extraction followed by purification.

Visualizations

experimental_workflow General Workflow for Furo[3,2-b]pyridine Synthesis start Starting Materials (Substituted Pyridine & Alkyne) coupling Sonogashira Coupling (Pd/Cu Catalysis) start->coupling cyclization Intramolecular Cyclization coupling->cyclization hydrolysis Ester Hydrolysis (if applicable) cyclization->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_completion Is the reaction complete? low_yield->check_completion check_catalyst Is the catalyst active? check_completion->check_catalyst Yes extend_time Extend reaction time check_completion->extend_time No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes fresh_catalyst Use fresh catalyst & inert atmosphere check_catalyst->fresh_catalyst No optimize_temp Optimize temperature & solvent check_conditions->optimize_temp No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Furo[3,2-b]pyridines.

Troubleshooting Guides

Problem 1: Low yield of the desired Furo[3,2-b]pyridine and presence of a major byproduct with a mass corresponding to a dimer of the starting alkyne.

Possible Cause: This is a classic indication of alkyne homocoupling, often referred to as Glaser coupling, a common side reaction in Sonogashira couplings. This is particularly prevalent when the reaction is exposed to oxygen.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere:

    • Degas all solvents and reagents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (Argon or Nitrogen) through the liquid for an extended period.

    • Maintain a positive pressure of an inert gas throughout the entire reaction setup.

  • Optimize Catalyst and Reagents:

    • Use fresh, high-purity palladium and copper catalysts. Older catalysts may have reduced activity, leading to a higher propensity for side reactions.

    • Consider copper-free Sonogashira conditions. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.

  • Control Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor byproduct formation.

  • Purification:

    • The homocoupling byproduct can often be separated from the desired product by column chromatography. A non-polar solvent system is typically effective.

Problem 2: Presence of a significant amount of the uncyclized 2-alkynyl-3-hydroxypyridine intermediate in the final product mixture.

Possible Cause: Incomplete intramolecular cyclization. This can be due to several factors, including insufficient reaction time, inadequate temperature, or the presence of inhibiting impurities.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, extend the reaction duration.

    • If extending the time is ineffective, a modest increase in temperature may be necessary to promote cyclization.

  • Choice of Base and Solvent:

    • The base and solvent can play a crucial role in the cyclization step. Ensure that the chosen base is strong enough to facilitate the deprotonation of the hydroxyl group.

    • The solvent should be compatible with the reaction conditions and capable of dissolving all reactants.

  • Check for Impurities:

    • Ensure that the starting 2-alkynyl-3-hydroxypyridine is of high purity. Certain impurities can interfere with the cyclization process.

Problem 3: Formation of an isomeric byproduct.

Possible Cause: In some cases, alternative cyclization pathways can lead to the formation of isomeric furopyridine derivatives. This is dependent on the substitution pattern of the starting materials.

Troubleshooting Steps:

  • Structural Characterization:

    • Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, NOESY) is crucial to differentiate between isomers.

    • If available, X-ray crystallography can provide unambiguous structural confirmation.

  • Modify Reaction Conditions:

    • Altering the catalyst, solvent, or temperature may influence the regioselectivity of the cyclization. A systematic screen of reaction parameters may be necessary to favor the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Sonogashira coupling step of Furo[3,2-b]pyridine synthesis?

A1: The most frequently encountered byproduct is the homocoupled dimer of the terminal alkyne (Glaser coupling product).[1][2] This occurs when two molecules of the starting alkyne couple with each other, catalyzed by the copper(I) species in the presence of an oxidant, typically oxygen.[2]

Q2: How can I identify the alkyne homocoupling byproduct?

A2: The homocoupling byproduct can be identified by its mass spectrum, which will show a molecular weight corresponding to double that of the starting alkyne, minus two hydrogen atoms. Its ¹H NMR spectrum will often show a symmetrical pattern.

Q3: Are there any specific examples of identified homocoupling byproducts in the literature?

A3: Yes, one documented example is the formation of bis(4-N,N-dimethylaminophenyl)butadiyne when using 4-ethynyl-N,N-dimethylaniline as the starting alkyne.[1]

Q4: What are the signs of incomplete intramolecular cyclization?

A4: The primary indicator is the presence of the uncyclized intermediate, 2-alkynyl-3-hydroxypyridine, in your crude product mixture. This can be detected by LC-MS, where you will see the molecular ion peak corresponding to this intermediate, and by ¹H NMR, where you will observe the characteristic signals for the alkyne proton and the hydroxyl proton.

Q5: Can the palladium catalyst itself be a source of impurities?

A5: Yes, residual palladium from the catalyst can remain in the final product even after purification. It is important to quantify the level of palladium, especially for compounds intended for biological applications, as it can have deleterious effects in biological assays.

Data Presentation

Table 1: Common Byproducts in Furo[3,2-b]pyridine Synthesis

Byproduct TypeCommon NameTypical Analytical SignatureMitigation Strategy
Homocoupling ProductGlaser DimerM+ corresponding to 2 x (alkyne) - 2HRigorous inert atmosphere, copper-free conditions
Uncyclized Intermediate2-Alkynyl-3-hydroxypyridineM+ corresponding to the coupled but uncyclized productIncrease reaction time/temperature for cyclization
Isomeric Producte.g., Furo[2,3-c]pyridineDifferent chemical shifts and coupling constants in NMRModify reaction conditions to control regioselectivity
Catalyst ResiduePalladiumDetected by ICP-MS or other elemental analysis techniquesEffective purification (e.g., silica gel, activated carbon)

Experimental Protocols

Detailed Methodology for a One-Pot Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed ethanol via syringe, followed by degassed triethylamine (3.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Sonogashira Coupling:

    • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Intramolecular Cyclization:

    • Once the Sonogashira coupling is complete (disappearance of the 3-chloro-2-hydroxypyridine spot on TLC), continue to heat the reaction at reflux to facilitate the intramolecular cyclization. This step can take an additional 4-12 hours. Monitor for the formation of the Furo[3,2-b]pyridine product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-substituted Furo[3,2-b]pyridine.

Visualizations

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization cluster_2 Byproduct Formation 3-Halo-2-hydroxypyridine 3-Halo-2-hydroxypyridine 2-Alkynyl-3-hydroxypyridine (Intermediate) 2-Alkynyl-3-hydroxypyridine (Intermediate) 3-Halo-2-hydroxypyridine->2-Alkynyl-3-hydroxypyridine (Intermediate) Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynyl-3-hydroxypyridine (Intermediate) Alkyne Homocoupling (Byproduct) Alkyne Homocoupling (Byproduct) Terminal Alkyne->Alkyne Homocoupling (Byproduct) O2, Cu(I) Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->2-Alkynyl-3-hydroxypyridine (Intermediate) Base Base Base->2-Alkynyl-3-hydroxypyridine (Intermediate) Furo[3,2-b]pyridine (Product) Furo[3,2-b]pyridine (Product) 2-Alkynyl-3-hydroxypyridine (Intermediate)->Furo[3,2-b]pyridine (Product)

Caption: General workflow for Furo[3,2-b]pyridine synthesis.

G Start Start Analyze Crude Product (TLC, LC-MS, NMR) Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Crude Product (TLC, LC-MS, NMR) Unknown Byproduct Detected Unknown Byproduct Detected Analyze Crude Product (TLC, LC-MS, NMR)->Unknown Byproduct Detected Mass Corresponds to Alkyne Dimer? Mass Corresponds to Alkyne Dimer? Unknown Byproduct Detected->Mass Corresponds to Alkyne Dimer? Yes Mass Corresponds to Uncyclized Intermediate? Mass Corresponds to Uncyclized Intermediate? Unknown Byproduct Detected->Mass Corresponds to Uncyclized Intermediate? No Mass Corresponds to Alkyne Dimer?->Mass Corresponds to Uncyclized Intermediate? No Homocoupling Byproduct Homocoupling Byproduct Mass Corresponds to Alkyne Dimer?->Homocoupling Byproduct Yes Isomeric Product Suspected? Isomeric Product Suspected? Mass Corresponds to Uncyclized Intermediate?->Isomeric Product Suspected? No Incomplete Cyclization Incomplete Cyclization Mass Corresponds to Uncyclized Intermediate?->Incomplete Cyclization Yes Isomeric Byproduct Isomeric Byproduct Isomeric Product Suspected?->Isomeric Byproduct Yes End End Isomeric Product Suspected?->End No Optimize Sonogashira (Inert atmosphere, Cu-free) Optimize Sonogashira (Inert atmosphere, Cu-free) Homocoupling Byproduct->Optimize Sonogashira (Inert atmosphere, Cu-free) Optimize Cyclization (Time, Temp, Base) Optimize Cyclization (Time, Temp, Base) Incomplete Cyclization->Optimize Cyclization (Time, Temp, Base) Detailed 2D NMR Analysis Detailed 2D NMR Analysis Isomeric Byproduct->Detailed 2D NMR Analysis

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Enhancing the Purity of Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Furo[3,2-b]pyridine-6-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My recrystallization of this compound yields no or very few crystals. What are the possible reasons and how can I fix this?

Possible Causes and Solutions:

  • Excessive Solvent: The most common reason for poor crystal yield is the use of too much solvent, which keeps the compound dissolved even at low temperatures.

    • Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure and then allow it to cool again.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound at all temperatures, or it may not provide a significant difference in solubility between hot and cold conditions.

    • Solution: Experiment with different solvent systems. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, often provides better crystallization. Common solvent systems for pyridine carboxylic acids include ethanol/water, methanol/water, and dimethylformamide (DMF)/water.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit and requires a nucleation site to begin crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

    • Solution: Attempt to remove these impurities by passing the crude material through a short plug of silica gel before recrystallization.

Q2: After recrystallization, my this compound is still showing impurities in the ¹H NMR spectrum. What are these impurities likely to be and how can I remove them?

Potential Impurities and Removal Strategies:

Based on common synthetic routes for furopyridines, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the furo[3,2-b]pyridine core.

    • Removal: If the starting materials have significantly different polarities, column chromatography is an effective method. If they are acidic or basic, an acid-base extraction can be employed.

  • Residual Catalysts: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, trace amounts of palladium may remain.

    • Removal: Treatment with activated carbon or a metal scavenger can help remove residual metals.

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to isomeric impurities or other related heterocyclic compounds.

    • Removal: High-performance liquid chromatography (HPLC) is often the most effective technique for separating closely related structural isomers.

Q3: My HPLC analysis of this compound shows a broad peak or poor separation from impurities. How can I optimize the HPLC method?

HPLC Method Optimization:

  • Mobile Phase pH: The retention of carboxylic acids on reversed-phase columns is highly dependent on the pH of the mobile phase.

    • Solution: Adjust the pH of the aqueous component of your mobile phase to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, protonated form, which will lead to better retention and peak shape.

  • Solvent Gradient: An isocratic elution may not be sufficient to separate all impurities.

    • Solution: Implement a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (e.g., acetonitrile or methanol). This will help to resolve early-eluting polar impurities and later-eluting non-polar impurities.

  • Column Choice: A standard C18 column may not provide the necessary selectivity.

    • Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

Q2: What are some suitable recrystallization solvents for this compound?

Given its polar nature due to the carboxylic acid and the pyridine nitrogen, polar protic solvents are a good starting point. Consider the following, potentially as single or mixed solvent systems:

Solvent SystemRationale
Ethanol/WaterGood for many polar organic acids. The compound should be soluble in hot ethanol and less soluble in water.
Methanol/WaterSimilar to ethanol/water, but methanol is more polar.
Dimethylformamide (DMF)/WaterDMF is a strong polar aprotic solvent that can dissolve many otherwise insoluble compounds at room temperature. Adding water as an anti-solvent can induce crystallization.
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids due to hydrogen bonding. Water can be used as an anti-solvent.

Q3: How can I effectively remove colored impurities from my sample?

Colored impurities are often large, conjugated molecules. These can frequently be removed by treating a solution of the crude product with activated charcoal. Add a small amount of charcoal to the solution, heat briefly, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to room temperature, then ice bath dissolve->cool No insoluble impurities hot_filtration->cool crystals Crystal formation cool->crystals filter Vacuum filtration crystals->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Low Purity after Recrystallization check_nmr Analyze by ¹H NMR and HPLC start->check_nmr impurity_type Impurity Type? check_nmr->impurity_type unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Different Polarity side_products Side-products / Isomers impurity_type->side_products Similar Polarity colored_impurities Colored Impurities impurity_type->colored_impurities Color Present solution1 Acid-Base Extraction or Column Chromatography unreacted_sm->solution1 solution2 Preparative HPLC side_products->solution2 solution3 Activated Charcoal Treatment colored_impurities->solution3

Caption: Troubleshooting logic for purifying this compound.

Validation & Comparative

Comparative Analysis of Furo[3,2-b]pyridine-6-carboxylic Acid Bioactivity as a Bacterial Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial drugs.[1][2] These enzymes are the primary targets of the widely used fluoroquinolone antibiotics. However, the rise of fluoroquinolone-resistant bacterial strains, often due to mutations in the target enzymes, has diminished their clinical efficacy.[2][3] This has spurred research into new chemical scaffolds that can inhibit these topoisomerases through different binding modes. The furo[3,2-b]pyridine core has emerged as a promising scaffold for developing novel inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][5]

This guide provides a comparative validation of the bioactivity of Furo[3,2-b]pyridine-6-carboxylic acid and its derivatives. It benchmarks their performance against established fluoroquinolones and other novel inhibitor classes, supported by quantitative data and detailed experimental protocols to aid researchers in the field of antibacterial drug discovery.

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

DNA gyrase and topoisomerase IV are heterotetrameric enzymes (GyrA₂GyrB₂ and ParC₂ParE₂, respectively) that catalyze the cleavage, strand passage, and re-ligation of DNA to resolve topological problems during replication and transcription.[1][6] DNA gyrase introduces negative supercoils into DNA, a function unique to bacteria, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.[1][6] Both enzymes utilize the energy from ATP hydrolysis, a process mediated by the GyrB and ParE subunits.[1]

Inhibitors can be broadly classified into two categories:

  • Topoisomerase Poisons: These agents, like fluoroquinolones, stabilize the transient DNA-enzyme cleavage complex, leading to an accumulation of double-strand breaks and triggering cell death.[2][3]

  • Catalytic Inhibitors: These compounds inhibit a step in the enzymatic cycle without stabilizing the cleavage complex. For example, aminocoumarins competitively inhibit the ATPase activity of the GyrB/ParE subunits.[1]

Furo[3,2-b]pyridine derivatives are being investigated as novel bacterial topoisomerase inhibitors that may overcome existing resistance mechanisms.

G Figure 1: Catalytic Cycle of DNA Gyrase and Points of Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Action DNA Relaxed DNA Substrate Bound Gyrase Binds G-Segment DNA DNA->Bound Wrap DNA is Wrapped Bound->Wrap Cleave G-Segment Cleavage (ATP Binding) Wrap->Cleave Passage T-Segment Passage Cleave->Passage Religate G-Segment Re-ligation Passage->Religate Release Supercoiled DNA Release (ATP Hydrolysis) Religate->Release Release->DNA FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->Cleave Stabilize Cleavage Complex (Poison Mechanism) AC Aminocoumarins (e.g., Novobiocin) AC->Cleave Inhibit ATP Binding FP Furo[3,2-b]pyridines (Novel Inhibitors) FP->Cleave Target Cleavage Complex G Figure 2: Workflow for IC₅₀ Determination of a Topoisomerase Inhibitor start Start: Prepare Reagents prep_inhibitor 1. Prepare Serial Dilution of Test Compound start->prep_inhibitor prep_enzyme 2. Prepare Enzyme & DNA Substrate (e.g., Relaxed Plasmid for Supercoiling) prep_inhibitor->prep_enzyme reaction 3. Mix Enzyme, DNA, ATP, and Test Compound prep_enzyme->reaction incubate 4. Incubate at 37°C (e.g., for 60 minutes) reaction->incubate stop_reaction 5. Terminate Reaction (Add Stop Buffer - SDS/EDTA) incubate->stop_reaction gel 6. Agarose Gel Electrophoresis to Separate DNA Topoisomers stop_reaction->gel visualize 7. Stain Gel (e.g., Ethidium Bromide) and Visualize Under UV Light gel->visualize quantify 8. Densitometry Analysis Quantify Supercoiled vs. Relaxed DNA visualize->quantify calculate 9. Plot % Inhibition vs. Concentration and Calculate IC₅₀ Value quantify->calculate end End: IC₅₀ Determined calculate->end

References

Unveiling the Cytotoxic Potential of Furo[3,2-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel anticancer agents, Furo[3,2-b]pyridine derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activity of several Furo[3,2-b]pyridine and related furopyridine derivatives, supported by experimental data from multiple studies. Detailed methodologies for key cytotoxicity assays are presented, alongside visualizations of the proposed signaling pathways through which these compounds exert their anticancer effects. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.

Comparative Cytotoxicity of Furopyridine Derivatives

The cytotoxic potential of various Furo[3,2-b]pyridine and structurally related Furo[2,3-b]pyridine and Furo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data highlights the varying degrees of efficacy of these compounds against different cancer types.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3b Furo[3,2-b]pyridineMDA-MB-231 (Breast)Not specified, but showed encouraging growth inhibition[1][2][3]
MCF-7 (Breast)Not specified, but showed encouraging growth inhibition[1][2][3]
4c Furan[3,2-c]pyridineKYSE70 (Esophageal)>99% inhibition at 40 µg/mL[4]
KYSE150 (Esophageal)0.655 µg/mL (48h)[4]
7 Furo[2,3-b]pyridineNeuro-2a (Neuroblastoma)5.8[5]
12a Pyrido[3',2':4,5]furo[3,2-d]pyrimidineNeuro-2a (Neuroblastoma)3.6[5]
Compound 1 Pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[6]
10a Furo[3,2-b]indoleA498 (Renal)Significant inhibitory activity[7]
5d Furo[2,3-d]pyrimidine chalconeResistant MCF-7 (Breast)1.20 ± 0.21[8]
5e Furo[2,3-d]pyrimidine chalconeResistant MCF-7 (Breast)1.90 ± 0.32[8]

Experimental Protocols for Cytotoxicity Assays

The determination of the cytotoxic effects of Furo[3,2-b]pyridine derivatives predominantly relies on in vitro cell-based assays. The following are detailed protocols for the most commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plates and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Signaling Pathways in Furo[3,2-b]pyridine-Induced Cytotoxicity

The cytotoxic effects of Furo[3,2-b]pyridine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. The following diagrams illustrate the general workflow of cytotoxicity assays and a plausible signaling pathway for apoptosis induction by these compounds.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Furo[3,2-b]pyridine Derivatives (various conc.) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubation->assay measurement Measure Absorbance/ Fluorescence/Luminescence assay->measurement analysis Data Analysis: Calculate % Viability & IC50 measurement->analysis end Determine Cytotoxic Potency analysis->end

Figure 1: A generalized workflow for in vitro cytotoxicity assays.

Research suggests that Furo[3,2-b]pyridine derivatives can trigger apoptosis through the intrinsic pathway, often involving the p53 tumor suppressor protein and the JNK signaling pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathway cluster_pathway Proposed Apoptotic Pathway for Furo[3,2-b]pyridine Derivatives Furo_pyridine Furo[3,2-b]pyridine Derivatives Cellular_Stress Cellular Stress (e.g., DNA Damage) Furo_pyridine->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 JNK JNK Activation Cellular_Stress->JNK Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 JNK->Bax JNK->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: A plausible signaling pathway for Furo[3,2-b]pyridine-induced apoptosis.

Conclusion

The presented data underscores the potential of Furo[3,2-b]pyridine derivatives as a valuable scaffold for the development of new anticancer therapies. The significant cytotoxic activity observed in various cancer cell lines warrants further investigation into their precise mechanisms of action and in vivo efficacy. The detailed experimental protocols and the proposed signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer treatment. Further studies focusing on the structure-activity relationships and the specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential.

References

Furopyridine Compounds in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of furopyridine compounds as kinase inhibitors, supported by experimental data and detailed protocols.

Furopyridine derivatives have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various kinases implicated in diseases such as cancer.[1][2] This guide details a standard protocol for assessing the inhibitory potential of furopyridine compounds and compares their efficacy against established kinase inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

Several studies have highlighted the efficacy of furopyridine derivatives against key kinases. For instance, certain furopyridine derivatives (PD compounds) have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including its wild-type and mutant forms, with IC50 values in the nanomolar range.[1][3] Similarly, other furopyridine compounds have demonstrated significant inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2]

The following tables summarize the IC50 values of selected furopyridine compounds against their target kinases, in comparison to well-known kinase inhibitors.

Table 1: Inhibitory Activity of Furopyridine Derivatives against EGFR

CompoundTarget KinaseIC50 (nM)Reference InhibitorIC50 (nM)
PD18Wild-type EGFR8.38Erlotinib>1000
PD56Wild-type EGFR12.88Afatinib1.95
PD18L858R/T790M EGFR10.84Osimertinib0.41
PD23L858R/T790M EGFR3.23Erlotinib>1000
PD56L858R/T790M EGFR12.36Afatinib1.02

Data sourced from Todsaporn et al. (2024).[1]

Table 2: Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2/Cyclin A2

CompoundTarget KinaseIC50 (µM)Reference InhibitorIC50 (µM)
Compound 4CDK2/cyclin A20.24Roscovitine0.394
Compound 11CDK2/cyclin A20.50Roscovitine0.394
Compound 1CDK2/cyclin A20.57Roscovitine0.394
Compound 8CDK2/cyclin A20.65Roscovitine0.394
Compound 14CDK2/cyclin A20.93Roscovitine0.394

Data sourced from Al-Tel et al. (2021).[2]

Kinase Inhibition Assay Protocol

A widely used method to determine the inhibitory activity of compounds is the ADP-Glo™ Kinase Assay.[4][5] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of furopyridine compounds against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate

  • Furopyridine compounds (test inhibitors)

  • Reference inhibitor (e.g., Erlotinib, Roscovitine)

  • ATP (Adenosine triphosphate)

  • Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates (low volume, white)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the furopyridine compounds and the reference inhibitor in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add 1 µl of the diluted inhibitor or solvent control (for 0% inhibition) to the wells of a 384-well plate.[5]

    • Add 2 µl of the kinase enzyme solution to each well.[5]

    • Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[5]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5] Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal.[4][5] Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is positively correlated with the amount of ADP produced and thus the kinase activity.[5]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_inhibitor Add Inhibitor/ Control to Plate prep_compounds->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase Enzyme prep_reagents->add_kinase add_substrate Add Substrate/ATP (Initiate Reaction) add_kinase->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

egfr_signaling_pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Furopyridine Furopyridine Inhibitor Furopyridine->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes

References

A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and synthesis of Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine.

Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine are isosteric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their presence in a variety of biologically active compounds. The replacement of the oxygen atom in the furo- moiety with a sulfur atom in the thieno- counterpart can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide provides a comparative overview of these two important scaffolds, supported by available experimental data, to aid researchers in the strategic design of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The subtle change from an oxygen to a sulfur atom induces notable differences in the physicochemical characteristics of the core scaffold. These differences can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

PropertyFuro[3,2-b]pyridineThieno[3,2-b]pyridineReference(s)
Molecular Formula C₇H₅NOC₇H₅NS[1]
Molecular Weight 119.12 g/mol 135.19 g/mol [1]
Predicted pKa 4.22 ± 0.303.4 (Strongest Basic)
Predicted logP 1.32.1
Boiling Point 79-80 °C at 12 TorrNot available
Appearance Not availableNot available

Biological Activity: Kinase Inhibition and Beyond

Both Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine cores serve as privileged scaffolds for the development of potent kinase inhibitors, a critical class of oncology drugs. However, the specific kinase targets and biological pathways they modulate can differ, offering distinct opportunities for therapeutic intervention.

Furo[3,2-b]pyridine: This scaffold has been identified as a core component of highly selective inhibitors of cdc-like kinases (CLKs).[2][3] Derivatives of Furo[3,2-b]pyridine have also been shown to be effective modulators of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.[2][3]

Thieno[3,2-b]pyridine: The Thieno[3,2-b]pyridine scaffold is an attractive starting point for the development of highly selective inhibitors of underexplored protein kinases.[4][5][6][7] Notably, derivatives of this scaffold have yielded potent inhibitors of Haspin kinase, a key regulator of mitosis.[4][5][6][7] A comparative study of a Furo[3,2-b]pyridine derivative and its Thieno[3,2-b]pyridine isostere revealed a comparable kinase inhibition profile, suggesting that the thieno-scaffold can effectively mimic the interactions of the furo-scaffold in the kinase hinge region.[5]

While direct comparative cytotoxicity data for the parent compounds is limited, studies on their derivatives provide valuable insights. For instance, a comparative study of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine derivatives demonstrated potent cytotoxic activity against various cancer cell lines.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine are not extensively reported. However, the synthesis of their derivatives commonly employs well-established cross-coupling methodologies.

General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

This protocol is based on the synthesis of 2-substituted Furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes.[9]

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • The reaction mixture is then subjected to ultrasound irradiation at a specified temperature and duration.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.

General Procedure for the Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on the frequent use of Suzuki-Miyaura coupling for the functionalization of the Thieno[3,2-b]pyridine scaffold.[10][11]

Materials:

  • Brominated Thieno[3,2-b]pyridine derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine the brominated Thieno[3,2-b]pyridine derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature under an inert atmosphere for the required time.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired Thieno[3,2-b]pyridine derivative.

Visualizing the Biological Landscape

To better understand the biological context of these scaffolds, the following diagrams illustrate a key signaling pathway modulated by Furo[3,2-b]pyridine derivatives and a general workflow for kinase inhibition.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative->SMO Modulation Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Transcription Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Phosphorylated Substrate Substrate Substrate Substrate->Phosphorylated Substrate Inhibitor (Furo/Thieno[3,2-b]pyridine) Inhibitor (Furo/Thieno[3,2-b]pyridine) Inhibitor (Furo/Thieno[3,2-b]pyridine)->Kinase Binding Detection Detection Phosphorylated Substrate->Detection

References

Furo[3,2-b]pyridine-6-carboxylic Acid Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, the novel Furo[3,2-b]pyridine scaffold has emerged as a promising chemotype, demonstrating high potency and selectivity, particularly against Cdc-like kinases (CLKs). This guide provides a comprehensive comparison of a representative compound from this class, MU1210, against well-established kinase inhibitors: the CLK inhibitors TG-003 and KH-CB19, and the broad-spectrum inhibitor Staurosporine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new scaffold in kinase-targeted therapies.

Executive Summary

The Furo[3,2-b]pyridine derivative, MU1210, exhibits potent and selective inhibition of CLK1, CLK2, and CLK4, with IC50 values in the low nanomolar range.[1] Its selectivity profile appears favorable when compared to the broader activity of Staurosporine. While TG-003 and KH-CB19 are also potent CLK inhibitors, subtle differences in their isoform specificity and off-target effects highlight the unique characteristics of the Furo[3,2-b]pyridine core.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of MU1210, TG-003, KH-CB19, and Staurosporine against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase TargetMU1210 (nM)TG-003 (nM)KH-CB19 (nM)Staurosporine (nM)
CLK1 8[1]20[2][3][4]19.7[5][6]-
CLK2 20[1]200[2][3][4]--
CLK3 >3000[1]>10000[4]530[5][6]-
CLK4 12[1]15[2][3][4]--
DYRK1A -24--
DYRK1B -34--
PKCα ---2[7][8]
PKCγ ---5[7][8]
PKCη ---4[7][8]
PKA ---7
p60v-src ---6
CaM Kinase II ---20

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of kinase inhibitors, based on the widely used ADP-Glo™ Kinase Assay.

Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant kinase (e.g., CLK1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test inhibitor (e.g., Furo[3,2-b]pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and tips

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. The ATP concentration is often set at or near the Km value for the specific kinase.

  • Assay Reaction:

    • To the wells of a 384-well plate, add the test inhibitor at various concentrations. Include control wells with DMSO only (for 100% kinase activity) and wells with no kinase (for background).

    • Add the kinase and substrate mixture to all wells except the background controls.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLKs (CLK1, CLK2, CLK4) SR_Proteins SR Proteins (unphosphorylated) CLKs->SR_Proteins Phosphorylation pSR_Proteins SR Proteins-P (phosphorylated) Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export Inhibitor Furo[3,2-b]pyridine Inhibitors (e.g., MU1210) TG-003, KH-CB19 Inhibitor->CLKs Inhibition Protein Protein mRNA_cyto->Protein Translation

Caption: CLK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inhibitor Dilution, Kinase, Substrate, ATP) start->reagent_prep assay_setup Assay Plate Setup (Inhibitor + Kinase/Substrate) reagent_prep->assay_setup reaction Initiate Kinase Reaction (Add ATP) assay_setup->reaction incubation Incubation (e.g., 30°C for 60 min) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo adp_glo_inc Incubation (Room Temp for 40 min) adp_glo->adp_glo_inc detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_glo_inc->detection detection_inc Incubation (Room Temp for 30-60 min) detection->detection_inc read Measure Luminescence detection_inc->read analysis Data Analysis (Calculate % Inhibition & IC50) read->analysis end End analysis->end

Caption: General Workflow for an In Vitro Kinase Assay.

References

Furopyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of furopyridine derivatives targeting key cancer-related proteins, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative assessment of their biological activities, supported by experimental data and detailed protocols.

Furopyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fusion of a furan ring with a pyridine ring creates a unique heterocyclic system that has proven to be a valuable template for the design of potent and selective inhibitors of various protein kinases and other biological targets.[2][3] This guide compares the structure-activity relationships (SAR) of two distinct classes of furopyridine derivatives: those targeting CDK2, a crucial regulator of the cell cycle, and those targeting EGFR, a receptor tyrosine kinase often dysregulated in cancer. A third class of furopyridone derivatives showing cytotoxic effects against esophageal cancer is also examined.

Furopyridine Derivatives as CDK2 Inhibitors

A study by Abdel-Rahman et al. (2021) identified several furopyridine derivatives with potent inhibitory activity against the CDK2/cyclin A2 complex.[4] The SAR of these compounds reveals key structural features that contribute to their inhibitory potency.

Structure-Activity Relationship:

The core structure of these derivatives consists of a furopyridine ring substituted with naphthyl and thienyl moieties. The study found that substitutions at the C2 and C3 positions of the furopyridine ring significantly influenced the inhibitory activity.[5]

  • Compound 14 , ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which incorporates an ester functionality, showed significant activity against a colon cancer cell line.[5] It exhibited potent inhibition of CDK2/cyclin A2 with an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine (IC50 = 0.39 µM).[4][5]

  • The presence of an amino group at the 3-position and an ethyl carboxylate at the 2-position of the furo[2,3-b]pyridine core in compound 14 appears to be crucial for its activity.[4]

Comparative Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2/cyclin A2:

Compound IDChemical NameIC50 (µM)[4][5]
14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24
11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate0.50
1 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile0.57
8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65
Roscovitine(Reference Compound)0.39

Experimental Protocol: CDK2/cyclin A2 Kinase Assay

The inhibitory activity of the compounds against CDK2/cyclin A2 was determined using a luminescence-based kinase assay.[5] This assay quantifies the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely correlated with the kinase activity. The percent inhibition was compared to the reference kinase inhibitor, roscovitine, at a concentration of 10 µM. Data analysis was performed using GraphPad Prism software.[5]

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway G1 Phase G1 Phase Cyclin D Cyclin D G1 Phase->Cyclin D S Phase S Phase DNA Replication DNA Replication S Phase->DNA Replication CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates pRb pRb CDK4/6->pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 CDK2->S Phase Drives Entry Furopyridine Derivatives Furopyridine Derivatives Furopyridine Derivatives->CDK2 Inhibit

Caption: Inhibition of CDK2 by furopyridine derivatives blocks cell cycle progression from G1 to S phase.

Furopyridone Derivatives as Cytotoxic Agents

A recent study in 2024 explored a series of novel furanopyridinone derivatives for their cytotoxic activity against esophageal cancer cell lines.[6]

Structure-Activity Relationship:

Through structural modifications, compound 4c was identified as the most potent derivative.[6] It demonstrated a 99% inhibition of KYSE70 and KYSE150 esophageal cancer cell growth at a concentration of 20 µg/mL after 48 hours.[6] The IC50 value for compound 4c was 0.655 µg/mL after 24 hours of treatment.[6][7] Molecular docking studies suggested that the C=O group of the pyridone moiety plays a crucial role in binding to potential targets like METAP2 and EGFR.[6]

Cytotoxic Activity of Furopyridone Derivative 4c:

Compound IDCell LineIncubation Time (h)IC50 (µg/mL)[6][7]
4c KYSE70240.655
4c KYSE150240.655

Experimental Protocol: Cytotoxicity Assay

The in vitro anti-tumor activities of the synthesized furanopyridinone derivatives were evaluated by measuring their cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines.[6] The specific details of the cytotoxicity assay (e.g., MTT, SRB) were not fully detailed in the abstract, but the IC50 values were determined after 24 and 48 hours of compound exposure.[6]

Furopyridine Derivatives as EGFR Inhibitors

To overcome drug resistance in non-small cell lung cancer (NSCLC), a series of furopyridine compounds were screened to identify potent inhibitors of wild-type and mutant forms of EGFR.[1][8]

Structure-Activity Relationship:

Virtual screening and molecular dynamics simulations identified several potent compounds. Among these, PD18 and PD56 exhibited highly potent inhibitory activity against both wild-type and mutant EGFR, surpassing the efficacy of known drugs like erlotinib, afatinib, and osimertinib.[1] These compounds were also shown to be cytotoxic to NSCLC cell lines (A549 and H1975) while being non-toxic to normal Vero cells.[1] The strong inhibitory activity was attributed to hydrogen bonding with key residues M793 and S797 in the EGFR active site.[1][8]

Comparative Inhibitory Activity of Furopyridine Derivatives against EGFR:

CompoundTarget EGFR FormIC50 (nM)[1]
PD18 Wild-Type, MutantsNanomolar range
PD56 Wild-Type, MutantsNanomolar range

Experimental Protocol: Cell Viability Assay

The cytotoxic effects of the potent furopyridine compounds were evaluated against A549, H1975, and Vero cell lines.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Erlotinib, afatinib, and osimertinib were used as positive controls.[1] The specific method for determining cell viability (e.g., MTT assay) was not explicitly stated in the provided information.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Furopyridine Derivatives Furopyridine Derivatives Furopyridine Derivatives->EGFR Inhibit Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Caption: Furopyridine derivatives inhibit EGFR, blocking downstream signaling for cell proliferation.

Conclusion

The furopyridine scaffold is a versatile platform for the development of potent inhibitors targeting key proteins in cancer. The examples presented highlight how modifications to the core furopyridine structure can lead to significant differences in biological activity and target selectivity. The furopyridine derivatives targeting CDK2 demonstrate the importance of specific substitutions for achieving high potency. The cytotoxic furopyridone derivatives and the potent EGFR inhibitors further underscore the potential of this heterocyclic system in the discovery of novel anticancer agents. Further investigation and optimization of these derivatives could lead to the development of new and effective cancer therapies.

References

Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various Furo[3,2-b]pyridine derivatives, supported by available experimental data. The information is intended to assist researchers in navigating the landscape of these promising compounds.

In Vitro Efficacy: A Tale of Potent Inhibition

Furo[3,2-b]pyridine derivatives have demonstrated notable in vitro activity across several key biological targets, primarily as kinase inhibitors and modulators of the Hedgehog signaling pathway. Their efficacy as cytotoxic agents against various cancer cell lines has also been a focal point of research.

Kinase Inhibition

A significant area of investigation for Furo[3,2-b]pyridine compounds is their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer and other diseases. Notably, derivatives of this scaffold have shown potent and selective inhibition of cdc-like kinases (CLKs).[1][2][3]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-based Assay GI50 (µM)Cell LineReference
12f CLK1Not SpecifiedNot SpecifiedMCF7[3]
20 CLK14Not SpecifiedT24[4]
31 CLK19.71.1T24[4]
26a CLK1Not Specified<0.1T24[4]
27a CLK1Not SpecifiedNot SpecifiedT24[4]

Note: IC50 and GI50 values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of Furo[3,2-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. Several compounds have exhibited encouraging growth inhibition, particularly against breast cancer cell lines.[5][6]

Table 2: In Vitro Cytotoxicity of Furo[3,2-b]pyridine Derivatives

Compound IDCell LineIC50/GI50 (µM)Assay TypeReference
3b MDA-MB-231Encouraging Growth InhibitionNot Specified[5][6]
3b MCF-7Encouraging Growth InhibitionNot Specified[5][6]
12f MCF7CytotoxicNot Specified[3]

Note: "Encouraging growth inhibition" was reported qualitatively in the source material. Specific IC50/GI50 values were not provided.

Modulation of the Hedgehog Signaling Pathway

Beyond kinase inhibition, certain Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[1][2][3] A subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines, which were inactive as kinase inhibitors, were found to be sub-micromolar modulators of this pathway.[1][2][3]

Table 3: Hedgehog Pathway Modulation by a Furo[3,2-b]pyridine Derivative

Compound IDAssayActivityCell LineReference
23a GLI-dependent reporter gene assayInhibits Hh signalingShh-LIGHT2[3]

In Vivo Efficacy: An Area Ripe for Exploration

While the in vitro data for Furo[3,2-b]pyridine compounds is promising, comprehensive in vivo efficacy studies are currently limited in the public domain. The majority of published in vivo research has focused on related heterocyclic structures, such as Furo[3,2-b]indoles. For instance, a 2,4-disubstituted Furo[3,2-b]indole derivative demonstrated significant antitumor activity in an A498 renal cancer xenograft nude mice model. However, direct in vivo data for Furo[3,2-b]pyridine compounds in xenograft or other animal models remains an area requiring further investigation to validate their therapeutic potential.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of standard protocols for key assays mentioned in this guide.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]-ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the phosphorylated substrate by SDS-PAGE followed by autoradiography. For non-radioactive assays, various detection methods can be used, such as fluorescence-based or luminescence-based readouts.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the concentration of the compound that causes 50% growth inhibition (GI50) or cell death (IC50) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the scientific approach.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., CLKs) Receptor->Kinase_Cascade Downstream_Targets Downstream Targets Kinase_Cascade->Downstream_Targets Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Furo_Pyridine Furo[3,2-b]pyridine Compound Furo_Pyridine->Kinase_Cascade Inhibition

Caption: Furo[3,2-b]pyridine compounds can inhibit kinase cascades, thereby blocking downstream signaling.

Hedgehog_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_Ligand->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU_GLI_Complex SUFU-GLI Complex SMO->SUFU_GLI_Complex Inactivates GLI_Active Active GLI SUFU_GLI_Complex->GLI_Active Leads to Activation Target_Gene_Expression Target Gene Expression GLI_Active->Target_Gene_Expression Furo_Pyridine_Hh Furo[3,2-b]pyridine Compound Furo_Pyridine_Hh->SMO Modulates

Caption: Furo[3,2-b]pyridines can modulate the Hedgehog signaling pathway, affecting gene expression.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Furo[3,2-b]pyridine Compounds (Various Conc.) Start->Treat Incubate_24_72h Incubate (24-72h) Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilizing Agent Incubate_3_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze Calculate % Viability and GI50/IC50 Measure_Absorbance->Analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of Furo[3,2-b]pyridine compounds.

References

A Comparative Guide to the Biological Activities of Furopyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furopyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a furan ring to a pyridine ring can occur in four different orientations, giving rise to the isomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine. This structural isomerism can lead to distinct biological profiles, making a comparative understanding of their activities crucial for drug discovery and development. This guide provides an objective comparison of the reported biological activities of these isomers, supported by available experimental data. It is important to note that a direct head-to-head comparison of these isomers in the same studies is limited in the current literature. Therefore, this guide presents the available data for individual isomers to facilitate a broader understanding of their potential.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various furopyridine isomers from different studies.

Furo[2,3-b]pyridine Derivatives: Anticancer and Kinase Inhibitory Activity

Furo[2,3-b]pyridine derivatives have been primarily investigated for their potential as anticancer agents, with a notable activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Compound ID/ReferenceTargetCell Line/EnzymeActivity (IC50)
Compound 14 [1][2]CDK2/cyclin A2Enzyme Assay0.93 µM
Compound 14 [1]HCT-116 (Colon Cancer)Cell-based AssayMore potent than Doxorubicin (IC50 = 40.0 µM)
Compound 14 [1]MCF-7 (Breast Cancer)Cell-based Assay19.3-55.5 µM range for a series of compounds
Compound 14 [1]HepG2 (Liver Cancer)Cell-based Assay22.7-44.8 µM range for a series of compounds
Compound 14 [1]A549 (Lung Cancer)Cell-based Assay36.8-70.7 µM range for a series of compounds
Furo[3,2-c]pyridine Derivatives: Anticancer and Neurological Activity

Derivatives of the furo[3,2-c]pyridine scaffold have shown promise in both oncology and neuroscience, with activities against cancer cell lines and potential interactions with key neurological receptors.

Compound ID/ReferenceTarget/ActivityCell Line/ReceptorActivity (IC50/Affinity)
Furan–pyridinone derivative[3]CytotoxicityKYSE70 & KYSE150 (Esophageal Cancer)0.655 µg/mL (after 48h)
Arylpiperazine derivative[4]Antipsychotic PotentialSerotonin 5-HT1 & 5-HT2 ReceptorsPotent affinity (specific Ki values not provided)
Arylpiperazine derivative[4]Antipsychotic PotentialDopamine D2 ReceptorWeak interaction
Furo[3,2-b]pyridine Derivatives: Kinase Inhibition

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective kinase inhibitors.

Compound ID/ReferenceTargetActivity
3,5-disubstituted furo[3,2-b]pyridines[5]cdc-like kinases (CLKs)Potent and highly selective inhibitors
3,5,7-trisubstituted furo[3,2-b]pyridines[5]Hedgehog signaling pathwaySub-micromolar modulators

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the data presentation.

CDK2/cyclin A2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

  • Reagents and Materials : Recombinant human CDK2/cyclin A2 enzyme, kinase buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl2, DTT), ATP, substrate (e.g., Histone H1), test compounds, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase buffer, the CDK2/cyclin A2 enzyme, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[1]

Receptor Binding Assay for Serotonin and Dopamine Receptors (Radioligand-based)

This method is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Reagents and Materials : Cell membranes expressing the target receptor (e.g., 5-HT2A or D2), a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2), incubation buffer, test compounds, and a scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, add the cell membranes, the radioligand, and the test compound or vehicle.

    • Incubate at a specific temperature for a set time to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.

    • Calculate the percent inhibition of specific binding by the test compound and determine the Ki or IC50 value.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways discussed in the context of the biological activities of furopyridine isomers.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases G1_S_Transition G1/S Transition CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRB hyperphosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CyclinA Cyclin A CyclinA->CDK2 activates Furopyridine Furo[2,3-b]pyridine Derivative Furopyridine->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine.

Antipsychotic_Signaling_Pathways cluster_Dopamine Dopaminergic Synapse cluster_Serotonin Serotonergic Synapse Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Downstream_D Downstream Signaling D2R->Downstream_D ↓ cAMP Serotonin Serotonin HTR 5-HT Receptors (e.g., 5-HT1, 5-HT2) Serotonin->HTR binds Downstream_S Downstream Signaling HTR->Downstream_S modulates neurotransmission Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->D2R weakly interacts Furopyridine->HTR binds Antipsychotic_Effect Antipsychotic Effect Downstream_D->Antipsychotic_Effect contributes to Downstream_S->Antipsychotic_Effect contributes to

Caption: Dopamine and Serotonin Pathways in Antipsychotic Action.

Conclusion

The available scientific literature indicates that furopyridine isomers are a promising class of compounds with a range of biological activities. Furo[2,3-b]pyridine derivatives have demonstrated notable potential as anticancer agents through the inhibition of CDK2. In contrast, furo[3,2-c]pyridine derivatives have shown a dual potential in both cancer treatment and as modulators of key neurological receptors, suggesting their utility in developing novel antipsychotics. The furo[3,2-b]pyridine scaffold has also emerged as a valuable template for designing selective kinase inhibitors.

References

A Comparative Guide to the Cross-Reactivity of Furo[3,2-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of Furo[3,2-b]pyridine-based kinase inhibitors with a notable alternative, the pan-Akt inhibitor GSK690693. The information presented herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in selecting appropriate chemical probes and therapeutic candidates.

Introduction to Furo[3,2-b]pyridine Kinase Inhibitors

The Furo[3,2-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of highly selective kinase inhibitors.[1][2][3] These compounds have demonstrated potent inhibitory activity against Cdc-like kinases (CLKs), which are key regulators of pre-mRNA splicing.[4][5] The selectivity of these inhibitors is critical for their utility as research tools and for minimizing off-target effects in therapeutic applications.

Comparative Cross-Reactivity Profiles

To provide a clear comparison of inhibitor selectivity, the following tables summarize the available cross-reactivity data for the Furo[3,2-b]pyridine-based inhibitor MU1210 and the well-characterized pan-Akt inhibitor GSK690693.

Table 1: Inhibitory Activity of MU1210 Against a Panel of Kinases

Kinase TargetIC50 (nM)Reference
CLK18[6]
CLK220[6]
CLK412[6]
HIPK1187[6]
DYRK21309[6]

Note: MU1210 was found to be highly selective in a panel of 210 kinases, with HIPK1 and DYRK2 being the most significant off-targets identified.[7]

Table 2: Cross-Reactivity Profile of GSK690693 Against a Panel of Kinases

Kinase FamilyKinase TargetIC50 (nM)Reference
AGCAkt12[8][9]
Akt213[8][9]
Akt39[8][9]
PKA24[9]
PrkX5[9]
PKC isozymes2-21[9]
CAMKAMPK50[9]
DAPK381[9]
STEPAK410[9]
PAK552[9]
PAK66[9]

Note: GSK690693 is a potent pan-Akt inhibitor but exhibits significant cross-reactivity with other members of the AGC, CAMK, and STE kinase families.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for two widely used assays in kinase inhibitor profiling.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test inhibitors (e.g., Furo[3,2-b]pyridine derivatives, GSK690693)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test inhibitor at various concentrations in a multiwell plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads-Based Chemoproteomics

This method allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome in a cellular context.[10][11][12][13][14]

Materials:

  • Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads)

  • Cell lysate

  • Test inhibitor

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells to obtain a protein extract.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

  • Kinobeads Enrichment:

    • Add kinobeads to the inhibitor-treated lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.

  • Washing:

    • Wash the kinobeads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the kinobeads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis:

    • Compare the amount of each kinase pulled down in the presence of the inhibitor to the vehicle control. A decrease in the amount of a specific kinase bound to the beads indicates that it is a target of the inhibitor.

    • Generate dose-response curves and determine the IC50 values for the identified targets.

Visualizations

Kinase Inhibitor Profiling Workflow

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow start Start: Kinase Inhibitor assay_choice Assay Selection start->assay_choice biochemical_assay Biochemical Assay (e.g., ADP-Glo) assay_choice->biochemical_assay In vitro cell_based_assay Cell-Based Assay (e.g., Chemoproteomics) assay_choice->cell_based_assay In cellulo data_acquisition Data Acquisition biochemical_assay->data_acquisition cell_based_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

CLK2 Signaling Pathway in Alternative Splicing

G cluster_pathway CLK2-Mediated Regulation of Alternative Splicing signal Upstream Signals (e.g., Growth Factors, Stress) akt AKT signal->akt Activates clk2 CLK2 akt->clk2 Phosphorylates (Regulates activity/localization) sr_proteins SR Proteins (e.g., SRSF1, SRSF3) clk2->sr_proteins Phosphorylates pre_mrna pre-mRNA sr_proteins->pre_mrna Binds to splicing Alternative Splicing sr_proteins->splicing Regulates pre_mrna->splicing mrna_variants mRNA Variants splicing->mrna_variants protein_isoforms Protein Isoforms mrna_variants->protein_isoforms Translation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) protein_isoforms->cellular_response

Caption: A simplified diagram of the CLK2 signaling pathway leading to the regulation of alternative splicing.

References

Benchmarking Furo[3,2-b]pyridine Derivatives: A Comparative Analysis Against Established Kinase and Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the identification of novel scaffolds with potent and selective biological activity is paramount. The furo[3,2-b]pyridine core has recently emerged as a "privileged scaffold," demonstrating significant potential in the development of highly selective kinase inhibitors and effective modulators of critical signaling pathways, such as the Hedgehog pathway. This guide provides a comparative benchmark of a representative furo[3,2-b]pyridine derivative against established drugs in these therapeutic areas.

Executive Summary

This document presents a comparative analysis of a representative Furo[3,2-b]pyridine derivative, herein referred to as Furo[3,2-b]pyridine Analog A, against established therapeutic agents. Due to the limited publicly available biological data for Furo[3,2-b]pyridine-6-carboxylic acid, this guide focuses on a closely related analog that has been characterized as a potent inhibitor of Cdc-like kinases (CLKs) and a modulator of the Hedgehog signaling pathway. This comparison is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this novel chemical scaffold.

Comparative Analysis: Furo[3,2-b]pyridine Analog A vs. Known Drugs

The Furo[3,2-b]pyridine scaffold has been shown to yield potent inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway[1][2][3]. Based on this, we benchmark Furo[3,2-b]pyridine Analog A against a known CLK inhibitor, and a known Hedgehog pathway inhibitor.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM)Reference
Furo[3,2-b]pyridine Analog A CLK1Data Not Publicly Available-
CLK2Data Not Publicly Available-
CLK4Data Not Publicly Available-
TG003 CLK1/420 / 15Published Literature

Note: While specific IC50 values for this compound are not available, derivatives from this class have been identified as potent, cell-active, and highly selective inhibitors of CLKs[1][3].

Table 2: Hedgehog Pathway Modulation
CompoundPathway TargetActivityReference
Furo[3,2-b]pyridine Analog A GLI1Sub-micromolar Modulation[1][2]
Vismodegib SMOInhibitionApproved Drug

Note: Kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog pathway[1].

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters & Promotes Degradation GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits Furo_analog Furo[3,2-b]pyridine Analog A Furo_analog->GLI_active Modulates

Caption: Hedgehog Signaling Pathway and Drug Targets.

Kinase_Inhibitor_Screening start Start: Compound Library (incl. Furo[3,2-b]pyridines) prepare_assay Prepare Kinase Assay Plate (Kinase, Substrate, ATP) start->prepare_assay add_compounds Add Test Compounds (Varying Concentrations) prepare_assay->add_compounds incubate Incubate at 37°C add_compounds->incubate detect_signal Detect Signal (e.g., Luminescence, Fluorescence) incubate->detect_signal analyze_data Data Analysis: Calculate % Inhibition detect_signal->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End: Identify Potent Inhibitors determine_ic50->end

Caption: In Vitro Kinase Inhibitor Screening Workflow.

Experimental Protocols

The following are representative protocols for the evaluation of compounds targeting kinases and for assessing general cytotoxicity.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., CLK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (e.g., Furo[3,2-b]pyridine derivative)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

The Furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and other diseases driven by aberrant kinase activity or signaling pathways. While direct biological data for this compound remains to be fully elucidated in public literature, the broader family of its derivatives demonstrates compelling activity against therapeutically relevant targets. Further investigation and derivatization of this core structure are warranted to unlock its full therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Furo[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Furo[3,2-b]pyridine-6-carboxylic acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for this compound, ensuring operational safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a solid substance, specific personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].
Skin Protection Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing[1].
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator[1]. A self-contained breathing apparatus may be necessary for firefighting[1].

Operational Protocol for Handling this compound

Adherence to a strict operational protocol is crucial to prevent contamination and ensure the well-being of laboratory personnel.

Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • PPE Inspection: Before handling the compound, inspect all personal protective equipment for integrity. Ensure gloves are free of tears or punctures.

  • Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and operational.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust[1].

  • Avoid Contact: Prevent contact with skin and eyes[1]. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.

  • Ignition Sources: Remove all sources of ignition from the handling area[1].

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Waste Disposal: Dispose of contaminated materials and the chemical waste according to institutional and local regulations.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with the compound, should be treated as chemical waste.

  • Disposal Method: The disposal of chemical waste must be handled by a licensed professional waste disposal service. Do not dispose of it in standard laboratory trash or down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Furo[3,2-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.